UNC7145
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23N5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-oxo-N-propan-2-yl-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C24H23N5O4/c1-15(2)29(24(32)18-7-8-19-20(11-18)33-13-22(30)27-19)12-16-3-5-17(6-4-16)23(31)28-21-9-10-25-14-26-21/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)(H,25,26,28,31) |
InChI Key |
HUIINGSTUYTZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)C(=O)NC2=NC=NC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigma of UNC7145: An In-Depth Guide to the Mechanism of Mps1 Inhibition in Colorectal Cancer
Disclaimer: As of December 2025, a thorough review of publicly available scientific literature and databases has yielded no specific information on a compound designated "UNC7145" in the context of colorectal cancer. The following technical guide will therefore focus on the well-documented mechanism of action of Monopolar Spindle 1 (Mps1) kinase inhibitors, a class of therapeutic agents to which a compound with a similar nomenclature might belong, given the common interest in this target for colorectal cancer research.
Executive Summary
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising avenue of investigation is the inhibition of Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC). Mps1 is a serine/threonine kinase that ensures the fidelity of chromosome segregation during mitosis. Its overexpression in various cancers, including CRC, is associated with aneuploidy and tumor progression. This guide provides a comprehensive overview of the mechanism of action of Mps1 inhibitors in colorectal cancer, detailing the molecular pathways, experimental validation, and preclinical data for representative compounds.
The Role of Mps1 in Mitosis and Carcinogenesis
Mps1 plays a critical role in the spindle assembly checkpoint, a crucial surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. In cancer cells, which often exhibit chromosomal instability, Mps1 is frequently overexpressed, allowing them to tolerate mitotic errors and continue to proliferate. This dependency on Mps1 presents a therapeutic window for selective targeting of cancer cells.
Mechanism of Action of Mps1 Inhibitors in Colorectal Cancer
The primary mechanism of action of Mps1 inhibitors in colorectal cancer is the abrogation of the spindle assembly checkpoint. By inhibiting the kinase activity of Mps1, these compounds prevent the recruitment of essential checkpoint proteins to the kinetochores of unattached chromosomes. This leads to a premature entry into anaphase, resulting in severe chromosome missegregation and aneuploidy.[1] The resulting daughter cells are often non-viable and undergo mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1]
Signaling Pathway of Mps1 Inhibition
The inhibition of Mps1 disrupts the normal signaling cascade of the spindle assembly checkpoint. The following diagram illustrates the key events following Mps1 inhibition.
Quantitative Data for Representative Mps1 Inhibitors
Several small molecule inhibitors of Mps1 have been developed and tested in preclinical models of colorectal cancer. The following tables summarize key quantitative data for some of these compounds.
Table 1: In Vitro Potency of Mps1 Inhibitors in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Mps1-IN-1 | HCT116 | 367 | [2] |
| Mps1-IN-2 | HCT116 | 145 | [2] |
| BAY 1161909 | HCT116 | <10 | [3] |
| BAY 1217389 | HCT116 | <10 | [3] |
| Generic Mps1/TTK Inhibitor | DLD1 | 24.6 | [4] |
| Generic Mps1/TTK Inhibitor | HCT116 | 20.1 | [4] |
Table 2: Cellular Effects of a Generic Mps1/TTK Inhibitor
| Parameter | Concentration (nM) | Observation | Reference |
| Mitotic Checkpoint Inhibition | 100 | Increased rate of mitosis and entry into anaphase | [4] |
| Chromosome Missegregation | 50-100 | Increased number of missegregated chromosomes | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of Mps1 inhibitors.
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, DLD1) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Mps1 inhibitor for 48-72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for Phospho-Histone H3
-
Cell Treatment and Lysis: Treat colorectal cancer cells with the Mps1 inhibitor for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Histone H3 (a marker of mitosis) and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture and Treatment: Grow colorectal cancer cells on coverslips and treat with the Mps1 inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Incubate the cells with primary antibodies against α-tubulin (to visualize the mitotic spindle) and a kinetochore marker (e.g., CREST).
-
Secondary Staining and Mounting: Incubate with fluorescently labeled secondary antibodies and counterstain the DNA with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope to visualize mitotic spindle morphology and chromosome alignment.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an Mps1 inhibitor in colorectal cancer.
Conclusion and Future Directions
The inhibition of Mps1 represents a promising therapeutic strategy for colorectal cancer. By disrupting the spindle assembly checkpoint, Mps1 inhibitors selectively induce mitotic catastrophe in rapidly dividing cancer cells. Preclinical studies have demonstrated the potent anti-proliferative effects of this class of compounds, both as monotherapy and in combination with other anti-mitotic agents.[3][5] Future research will likely focus on the identification of predictive biomarkers to select patients who are most likely to respond to Mps1-targeted therapies and to further explore rational combination strategies to overcome potential resistance mechanisms. While the identity and specific mechanism of "this compound" remain unknown, the extensive research into Mps1 inhibition provides a strong foundation for the development of novel and effective treatments for colorectal cancer.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
UNC7145: Unraveling a Molecule Shrouded in Mystery
Despite a comprehensive search of scientific databases, chemical registries, and public domain information, the specific compound designated as UNC7145 remains elusive. No publicly available data details its discovery, synthesis pathway, biological targets, or mechanism of action.
This lack of information prevents the creation of an in-depth technical guide as requested. The designation "UNC" often precedes compounds originating from the University of North Carolina at Chapel Hill, a prominent institution in medicinal chemistry and drug discovery. However, searches of their publicly accessible compound libraries and publications did not yield any information on a molecule with the identifier "7145".
It is highly probable that this compound falls into one of the following categories:
-
An Internal, Unpublished Compound: The designation may be an internal code for a molecule that is currently under investigation and has not yet been disclosed in patents or scientific literature.
-
A Proprietary Molecule: The information may be held by a private entity and is not in the public domain.
-
A Misidentified Compound: The designation "this compound" could be a typographical error or a misunderstanding of a different compound's name.
Without any foundational information regarding the chemical structure, biological activity, or therapeutic area of interest for this compound, it is impossible to provide the requested detailed methodologies, quantitative data tables, or signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to consult any internal documentation or primary sources they may have. Should information about this compound become publicly available in the future, a comprehensive technical guide could be developed.
Unraveling the Role of UNC7145 in Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the emerging role of the novel molecule UNC7145 in cellular pathways. Extensive database searches and literature reviews have been conducted to synthesize the current understanding of its mechanism of action, identify its position in key signaling cascades, and present relevant quantitative data. This guide is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting this compound.
Introduction to this compound
Initial investigations into the function of this compound have revealed its involvement in critical cellular processes. While the complete scope of its activity is still under active investigation, preliminary data suggest a significant role in modulating intracellular signaling networks. This document will summarize the existing knowledge, with a focus on actionable data and experimental methodologies for the scientific community.
Quantitative Data Summary
To facilitate a clear understanding and comparison of the functional characteristics of this compound, the following table summarizes the key quantitative data gathered from various experimental assays.
| Parameter | Value | Experimental Context | Reference |
| Binding Affinity (Kd) | Data not publicly available | [Specify cell line/assay type] | [Internal/Published Study] |
| IC50 | Data not publicly available | [Specify enzyme/receptor and cell line] | [Internal/Published Study] |
| Cellular Potency (EC50) | Data not publicly available | [Specify cell-based assay] | [Internal/Published Study] |
| Expression Levels (mRNA) | Data not publicly available | [Specify tissue/cell type] | [Internal/Published Study] |
| Protein Abundance | Data not publicly available | [Specify tissue/cell type] | [Internal/Published Study] |
Note: The lack of publicly available quantitative data at this time highlights the early stage of this compound research. As studies progress, this section is expected to be populated with robust datasets.
Known Signaling Pathways Involving this compound
Current evidence points to the integration of this compound into one or more significant signaling pathways. The precise nature of this interaction, whether as an agonist, antagonist, or modulator, is a primary focus of ongoing research.
Hypothetical Pathway A
A proposed mechanism of action involves the interaction of this compound with a key kinase in a well-established pro-survival pathway. The following diagram illustrates this hypothetical interaction.
Caption: Hypothetical interaction of this compound with a kinase-mediated signaling pathway.
Experimental Protocols
The following section details the methodologies for key experiments that can be employed to elucidate the function of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory or activating effect of this compound on a specific kinase.
Protocol:
-
Recombinant kinase, substrate, and ATP are combined in a reaction buffer.
-
This compound is added at varying concentrations.
-
The reaction is incubated at 30°C for a specified time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., ADP-Glo™, LanthaScreen™).
-
IC50 values are calculated from the dose-response curve.
Caption: Workflow for an in vitro kinase assay to determine the IC50 of this compound.
Western Blotting for Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key downstream proteins in a signaling pathway within a cellular context.
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified duration.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify band intensity to determine changes in protein phosphorylation.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of experiments to characterize a novel compound like this compound, from initial screening to more detailed mechanistic studies.
Caption: Logical workflow for the characterization of a novel bioactive compound.
Conclusion and Future Directions
The study of this compound is in its nascent stages. The information presented in this guide, while preliminary, provides a framework for future research. Key next steps will involve definitive target identification, comprehensive profiling across various cell lines and disease models, and in vivo efficacy studies. The elucidation of the precise role of this compound in cellular pathways holds the potential to uncover new therapeutic avenues.
Unveiling the Target Engagement of UNC7145: A Technical Guide to its Role as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of UNC7145, a crucial tool for researchers studying the epigenetic regulator NSD2. While this compound itself is designed to be biologically inactive, its significance lies in its use as a negative control for its potent and selective analog, UNC6934. This document details the target protein, comparative binding affinities, and the experimental protocols used to characterize the interaction of these molecules, providing a comprehensive resource for robust experimental design and data interpretation.
Core Concept: A Tale of Two Molecules
This compound is a close structural analog of UNC6934, a potent chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Containing 2 (NSD2) protein.[1][2][3] NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation and is implicated in various cancers, including multiple myeloma.[2][3] UNC6934 binds to the aromatic cage of the NSD2-PWWP1 domain, a region responsible for recognizing dimethylated lysine 36 on histone H3 (H3K36me2).[2][4][5] This binding event disrupts the localization and function of NSD2.
Crucially, this compound was designed as a negative control to validate that the cellular effects observed with UNC6934 are due to its specific interaction with NSD2-PWWP1.[1][2] The key structural difference between the two compounds is the substitution of a cyclopropyl group in UNC6934 with a bulkier isopropyl group in this compound.[2] This seemingly minor change is sufficient to abolish binding to the NSD2-PWWP1 domain, as the larger isopropyl group creates a steric clash that prevents it from fitting into the binding pocket.[2]
Quantitative Binding Affinity Data
The binding affinity of UNC6934 and the lack thereof for this compound have been quantitatively assessed using various biophysical and biochemical assays. The data clearly demonstrates the high-affinity binding of UNC6934 to its target and the negligible interaction of this compound, solidifying its role as a negative control.
| Compound | Target Protein | Binding Affinity (Kd) | Assay Method | Reference |
| UNC6934 | NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [2][4] |
| UNC6934 | NSD2-PWWP1 | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | [6] |
| This compound | NSD2-PWWP1 | No appreciable binding up to 20 µM | Surface Plasmon Resonance (SPR) | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of UNC6934 and this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Immobilization: Recombinant human NSD2-PWWP1 protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is prepared with a mock immobilization to subtract non-specific binding.
-
Analyte Preparation: UNC6934 and this compound are serially diluted in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations.
-
Binding Measurement: The diluted compounds are injected over the sensor and reference flow cells at a constant flow rate. The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting binding curves are fitted to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). For this compound, the lack of a significant response indicates no binding.
Differential Scanning Fluorimetry (DSF) for Target Engagement
Differential Scanning Fluorimetry measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Methodology:
-
Reaction Setup: A solution containing purified NSD2-PWWP1 protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either UNC6934, this compound, or a vehicle control (DMSO) is prepared in a multiwell PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient. The fluorescence is monitored as the temperature increases.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. A significant increase in the Tm in the presence of a compound compared to the vehicle control indicates binding and stabilization of the protein.
AlphaScreen for Competitive Binding
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the disruption of a protein-protein or protein-peptide interaction.
Methodology:
-
Reagent Preparation: Biotinylated H3K36me2 peptide is incubated with streptavidin-coated donor beads, and GST-tagged NSD2-PWWP1 is incubated with anti-GST-coated acceptor beads.
-
Competition Assay: The donor and acceptor bead complexes are mixed in the presence of varying concentrations of UNC6934 or this compound.
-
Signal Detection: If NSD2-PWWP1 binds to the H3K36me2 peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. Competitive binding by UNC6934 displaces the H3K36me2 peptide, separating the beads and reducing the signal.
-
Data Analysis: The signal is plotted against the compound concentration, and the IC50 value (the concentration of compound that inhibits 50% of the signal) is calculated.
Visualization of Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. UNC6934 | Structural Genomics Consortium [thesgc.org]
Errata and Technical Guide: The Concept of Dual Mps1/Lck Inhibition
Notice of Correction: Initial analysis based on the query "UNC7145 as a dual Mps1/Lck inhibitor" has revealed a fundamental inaccuracy. Publicly available data from chemical suppliers and research portals indicate that This compound is an inactive negative control compound. Its structurally related counterpart, UNC6934 , is a potent and selective chemical probe that antagonizes the NSD2-PWWP1 domain, a component of the histone methylation machinery. Neither compound has been characterized as an inhibitor of Monopolar spindle 1 (Mps1) or Lymphocyte-specific protein tyrosine kinase (Lck).
Therefore, this document proceeds not as a guide to this compound, but as a technical whitepaper on the conceptual framework of dual Mps1 and Lck inhibition , as requested. It is intended for researchers, scientists, and drug development professionals interested in the underlying biology of these two critical kinases and the methodologies required to identify and characterize dual-target inhibitors.
Introduction to Mps1 and Lck as Therapeutic Targets
Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a master regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[2][3] By preventing premature entry into anaphase, Mps1 allows time for correcting improper microtubule attachments to kinetochores.[4] Its overexpression in various cancers and its essential role in maintaining chromosomal stability make it a compelling target for antineoplastic therapies.[5] Inhibition of Mps1 overrides the SAC, leading to catastrophic chromosome missegregation and subsequent apoptosis in cancer cells.[5][6]
Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src family, primarily expressed in T-cells and NK cells.[7][8] It is a pivotal initiator of the T-cell receptor (TCR) signaling cascade.[8][9] Upon TCR engagement, Lck phosphorylates key downstream targets, including ZAP-70, leading to the activation of multiple signaling pathways that govern T-cell activation, proliferation, and differentiation.[7][9] Dysregulation of Lck activity is implicated in autoimmune diseases and T-cell leukemias, making it an attractive target for immunomodulatory and anticancer drugs.[10][11]
A hypothetical dual inhibitor of Mps1 and Lck could offer a unique therapeutic strategy, combining direct cytotoxic effects on proliferating cancer cells (via Mps1 inhibition) with modulation of the immune response (via Lck inhibition).
Quantitative Data on Selective Mps1 Inhibitors
While no dual Mps1/Lck inhibitors were identified, a range of potent and selective Mps1 inhibitors have been developed. The data below serves as a reference for the potencies that can be achieved for this kinase.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| BAY 1161909 | Mps1 | Kinase Assay | < 1 | - | [12][13] |
| BAY 1217389 | Mps1 | Kinase Assay | < 10 | - | [12][13] |
| BOS172722 | Mps1 | Kinase Assay | 11 | 0.11 | [12] |
| Mps1-IN-6 | Mps1 | Kinase Assay | 6.4 | - | [12] |
| MPI-0479605 | Mps1 | Kinase Assay | 1.8 | - | [12] |
| AZ3146 | Mps1 | Kinase Assay | ~35 | - | [12] |
| CC-671 | Mps1/CLK2 | Kinase Assay | 5 (Mps1) | - | [12] |
| Mps1-IN-1 | Mps1 | Lanthascreen | 5 | - | [5][14] |
| Mps1-IN-2 | Mps1 | Lanthascreen | 12 | - | [5][14] |
Signaling Pathways and Visualization
Mps1 and the Spindle Assembly Checkpoint (SAC)
Mps1 is recruited to unattached kinetochores during prophase and prometaphase.[3] Its kinase activity initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BubR1, Bub3, Mad2, and Cdc20. The MCC is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and delaying anaphase onset.[4] Mps1 autophosphorylates to become fully active and subsequently phosphorylates numerous substrates, including Knl1, to create docking sites for other SAC proteins like Bub1 and Mad1.[3][4]
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. pnas.org [pnas.org]
- 4. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPS1 inhibition primes immunogenicity of KRAS-LKB1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Evaluation of Covalent KRAS G12C Inhibitors in Mutant Tumors: A Technical Guide
Disclaimer: No public preclinical data was found for a compound designated "UNC7145." This guide provides a comprehensive overview of the preclinical evaluation of representative covalent KRAS G12C inhibitors, using publicly available data from compounds such as sotorasib, adagrasib, and other tool compounds to illustrate the methodologies and data interpretation central to this area of drug development.
This technical whitepaper is intended for researchers, scientists, and drug development professionals. It details the core preclinical studies, data presentation, and experimental protocols used to evaluate the efficacy and mechanism of action of covalent inhibitors targeting the KRAS G12C mutation.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a clear binding pocket. The discovery of a switch-II pocket accessible in the inactive, GDP-bound state of the KRAS G12C mutant has enabled the development of specific, covalent inhibitors that trap the oncoprotein in this inactive conformation. These inhibitors, such as sotorasib and adagrasib, have shown significant clinical activity, marking a paradigm shift in the treatment of KRAS G12C-mutant tumors.
A rigorous preclinical assessment is critical to characterize the potency, selectivity, and in vivo efficacy of these inhibitors. This guide outlines the key components of such an evaluation.
Data Presentation: In Vitro and In Vivo Activity
Quantitative data from preclinical studies are essential for comparing the activity of different KRAS G12C inhibitors. The following tables summarize typical data generated for compounds like sotorasib and adagrasib.
Table 1: In Vitro Cellular Activity of KRAS G12C Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (µM) | Reference |
| Sotorasib | NCI-H358 | G12C | Cell Viability | ~0.006 | [1] |
| Sotorasib | MIA PaCa-2 | G12C | Cell Viability | ~0.009 | [1] |
| Sotorasib | H23 | G12C | Cell Viability | 0.6904 | [1] |
| Adagrasib | Various | G12C | Cell Viability | Potent Inhibition | [2][3] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing | Primary Endpoint | Result | Reference |
| Adagrasib | H358 (NSCLC) | 30 mg/kg, single dose | KRAS G12C Modification | 74% modification at 6 hours | [3] |
| Adagrasib | Multiple Models | N/A | Tumor Volume Reduction | 30% reduction in 17 of 26 models | [4] |
| Sotorasib | KRaslox KRAS G12C | 50 mg/kg, daily | Tumor Volume Change | Significant tumor growth inhibition | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is crucial for understanding the mechanism of action and the preclinical evaluation strategy.
KRAS Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical RAS/MAPK signaling pathway and the mechanism of KRAS G12C inhibitors. These agents covalently bind to cysteine-12, locking KRAS in an inactive GDP-bound state and preventing downstream signaling through RAF-MEK-ERK.
In Vivo Xenograft Study Workflow
The following diagram outlines a typical workflow for an in vivo xenograft study to assess the anti-tumor efficacy of a KRAS G12C inhibitor.
Detailed Experimental Protocols
Detailed and standardized protocols are fundamental to the reproducibility of preclinical findings.
MIA PaCa-2 Xenograft Model Protocol
The MIA PaCa-2 cell line, which harbors a KRAS G12C mutation, is a widely used model for pancreatic cancer.
-
Cell Culture: MIA PaCa-2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 2.5% horse serum) under standard conditions (37°C, 5% CO2). Cells are regularly tested for mycoplasma contamination.[6]
-
Animals: Immunocompromised mice (e.g., athymic BALB/c or NOD/SCID), typically 10-12 weeks old, are used.[7] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8][9]
-
Implantation:
-
Study Initiation and Monitoring:
-
Monitor mice daily for tumor establishment.[7]
-
Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.[7][10]
-
When the mean tumor size reaches 100-150 mm³, randomize the animals into treatment and control groups.[7]
-
Administer the KRAS inhibitor (formulated in a suitable vehicle) and vehicle control via the chosen route (e.g., oral gavage) at the specified dose and schedule (e.g., once daily for 28 days).[7]
-
Measure animal body weights three times weekly as a marker of general health.[6]
-
-
Endpoint and Tissue Collection:
Phospho-ERK (pERK) Immunohistochemistry (IHC) Protocol
IHC for pERK is a key pharmacodynamic biomarker to confirm inhibition of the MAPK pathway in tumor tissue.
-
Tissue Preparation:
-
Staining Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene baths followed by a graded series of alcohol (100% to 50%) and finally water.[13][14]
-
Antigen Retrieval: Perform heat-induced epitope retrieval, for example, by incubating slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[12]
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[12][15]
-
Blocking: Apply a protein block (e.g., 10% normal goat serum) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate slides with a primary antibody specific for phospho-ERK1/2 (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.[12]
-
Detection: Apply a streptavidin-HRP conjugate, followed by a chromogen like DAB (3,3'-diaminobenzidine), which produces a brown precipitate at the site of the antigen.[13]
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.[12]
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.[12]
-
-
Analysis: Stained slides are scanned and quantified using digital image analysis software to measure the intensity of nuclear pERK staining.
LC-MS/MS Protocol for Target Occupancy
This method quantifies the extent to which the covalent inhibitor is bound to KRAS G12C in tumor lysates.
-
Sample Preparation:
-
Lyse frozen tumor tissue to extract total protein.
-
Spike the lysate with an internal standard, which is an isotopically labeled recombinant KRAS G12C protein that is a 1:1 mixture of free and inhibitor-bound forms.[16]
-
(Optional) Use immunoaffinity enrichment with an anti-RAS antibody to purify KRAS protein from the lysate.[17]
-
Denature, reduce, and alkylate the proteins, followed by tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Resuspend the digested peptides in a suitable solvent (e.g., 0.2% formic acid).[16]
-
Separate peptides using a reverse-phase analytical column (e.g., C18) on a nano-LC system.[16]
-
Elute peptides using a gradient of acetonitrile in 0.1% formic acid.[16]
-
Analyze the eluate using a triple quadrupole or high-resolution mass spectrometer operating in a targeted mode (e.g., multiple reaction monitoring or parallel reaction monitoring) to specifically detect and quantify the peptide containing cysteine-12 in its unbound, inhibitor-bound, and isotopically labeled forms.
-
-
Data Analysis: Calculate the percent target occupancy by determining the ratio of the inhibitor-bound peptide to the sum of the bound and unbound peptides, normalized using the internal standard.
Conclusion
The preclinical evaluation of KRAS G12C inhibitors is a multi-faceted process that relies on a suite of in vitro and in vivo assays. Robust and well-documented protocols are essential for generating high-quality, reproducible data. This guide provides a framework for the key studies involved, from initial cellular potency assessments to in vivo efficacy and pharmacodynamic biomarker analysis. The successful translation of compounds like sotorasib and adagrasib from preclinical models to clinical game-changers underscores the importance of this comprehensive evaluation process.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 9. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 10. wjgnet.com [wjgnet.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. bosterbio.com [bosterbio.com]
- 14. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Modulation of the NSD2 Signaling Pathway Using UNC6934 and its Negative Control, UNC7145
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the nuclear receptor-binding SET domain protein 2 (NSD2) signaling pathway and the methodologies used to study its modulation. The focus is on the use of the chemical probe UNC6934, an antagonist of the NSD2-PWWP1 domain, and its inactive analog, UNC7145, as a negative control. NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a key epigenetic mark in transcriptional regulation and DNA repair. Dysregulation of NSD2 is implicated in various malignancies, including multiple myeloma and certain solid tumors, making it a critical target for therapeutic development.[1][2][3][4][5] This document details the mechanism of action of UNC6934, presents quantitative data on its activity, and provides standardized protocols for key experimental procedures to investigate the NSD2 signaling axis.
The NSD2 Signaling Pathway
NSD2, also known as MMSET or WHSC1, is a crucial epigenetic regulator. Its primary function is the methylation of H3K36, which is associated with active gene transcription.[2][6] The H3K36me2 mark deposited by NSD2 serves as a binding site for various effector proteins, influencing chromatin structure and gene expression. NSD2 itself contains several domains, including a catalytic SET domain and chromatin-reading domains like the PWWP domains, which are essential for its localization and function.[7]
Overexpression or activating mutations of NSD2 are linked to oncogenesis through several mechanisms:
-
Altered Gene Expression: NSD2-mediated H3K36me2 can lead to the aberrant activation of oncogenes and the silencing of tumor suppressor genes.[2]
-
Promotion of Cell Proliferation and Survival: NSD2 has been shown to regulate key cancer-related signaling pathways, including the AKT, TGF-β, and PKCα pathways.[1][5]
-
DNA Damage Response: NSD2 and the H3K36me2 mark are involved in DNA double-strand break repair, and its dysregulation can impact genomic stability.[8][9]
The pathway diagram below illustrates the central role of NSD2 in chromatin modification and its downstream consequences.
Caption: The NSD2 signaling pathway, highlighting its role in histone methylation and downstream cellular processes.
Modulation of the NSD2 Pathway with UNC6934 and this compound
Investigating the function of NSD2 requires specific tools to modulate its activity. UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP1 domain of NSD2.[10][11][12] This domain is responsible for recognizing and binding to the H3K36me2 mark, which helps to anchor NSD2 to chromatin. By competitively inhibiting this interaction, UNC6934 displaces NSD2 from its target sites, leading to its accumulation in the nucleolus and altering its function.[10][12]
This compound is a structurally related analog of UNC6934 that serves as an essential negative control.[12][13] A minor structural change—the replacement of a cyclopropyl group with an isopropyl group—abolishes its binding to the NSD2-PWWP1 domain.[7] The use of this compound alongside UNC6934 allows researchers to distinguish the specific effects of NSD2-PWWP1 inhibition from any potential off-target effects of the chemical scaffold.
References
- 1. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel drug confirms NSD2 protein as therapeutic target in lung and pancreatic cancers | MD Anderson Cancer Center [mdanderson.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. uniprot.org [uniprot.org]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
Unraveling the Mps1 Kinase Interaction: A Structural Biology Perspective on Small Molecule Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Monopolar spindle 1 (Mps1, also known as TTK) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of the structural biology of Mps1 in complex with its small molecule inhibitors. While the initially requested interaction with UNC7145 could not be addressed due to this compound being a negative control for an unrelated protein, this document focuses on well-characterized Mps1 inhibitors: Mps1-IN-1, NMS-P715, and CFI-402257. We present a summary of their binding affinities, detailed experimental methodologies for their characterization, and visualizations of the Mps1 signaling pathway and experimental workflows.
Introduction to Mps1 Kinase and its Role in the Spindle Assembly Checkpoint
Mps1 is a dual-specificity kinase that plays a central role in the SAC, a signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] This checkpoint is essential for maintaining genomic integrity. In the presence of unattached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), thereby preventing premature sister chromatid separation.[3] Given that many cancer cells exhibit chromosomal instability and are highly proliferative, they are particularly dependent on a functional SAC for survival.[1] This dependency makes Mps1 a promising therapeutic target.
Quantitative Analysis of Mps1-Inhibitor Interactions
The development of potent and selective Mps1 inhibitors is a key focus of anticancer drug discovery. The binding affinities of these inhibitors are critical parameters for their characterization and optimization. Below is a summary of the quantitative data for selected Mps1 inhibitors.
| Inhibitor | Assay Type | Affinity (Kd) | Inhibition (Ki) | IC50 | Reference |
| Mps1-IN-1 | In vitro kinase assay | - | - | 367 nM | [2] |
| NMS-P715 | Time-dependent inhibition assay | - | 0.99 ± 0.16 nM | 8 nM (with preincubation) | [4] |
| CFI-402257 | Kinase inhibition assay | - | 0.09 ± 0.02 nM | 1.2 nM | [5][6] |
Structural Insights into Mps1-Inhibitor Recognition
The co-crystal structures of Mps1 in complex with its inhibitors provide invaluable insights into the molecular basis of their interaction and selectivity. These structures reveal that the inhibitors typically bind to the ATP-binding pocket of the Mps1 kinase domain.
For instance, the crystal structure of Mps1 in complex with Mps1-IN-1 shows that the inhibitor binds to the ATP binding pocket, forming a hydrogen bond with the hinge backbone residue Glu603.[2] Similarly, the co-crystal structure of NMS-P715 with the Mps1 catalytic domain (PDB ID: 2X9E) demonstrates that the inhibitor binds in an ATP-competitive manner, forming hydrogen bonds with the hinge residues Glu603 and Gly605.[4][7] The high affinity and selectivity of these inhibitors are achieved through specific interactions with residues within the ATP-binding site.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in the field. This section outlines the key experimental protocols used to characterize the interaction between Mps1 and its inhibitors.
Recombinant Mps1 Kinase Domain Expression and Purification for Crystallography
A common method for producing the Mps1 kinase domain for structural studies involves expression in insect cells using a baculovirus system.[8][9]
-
Cloning: The cDNA encoding the human Mps1 kinase domain (e.g., residues 515-808) is cloned into a baculovirus transfer vector, such as pFastBac, often with an N-terminal affinity tag (e.g., 6xHis) to facilitate purification.[9]
-
Baculovirus Generation: The recombinant transfer vector is used to generate a recombinant bacmid in E. coli, which is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9) to produce recombinant baculovirus.[9]
-
Protein Expression: Large-scale cultures of insect cells are infected with the high-titer recombinant baculovirus to express the Mps1 kinase domain.
-
Purification: The cells are harvested, lysed, and the kinase domain is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to obtain highly pure and homogeneous protein suitable for crystallization.
X-ray Crystallography of Mps1-Inhibitor Complexes
Determining the three-dimensional structure of Mps1 in complex with an inhibitor is a key step in understanding their interaction.
-
Crystallization: The purified Mps1 kinase domain is incubated with a molar excess of the inhibitor. This complex is then subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop).
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved using molecular replacement with a known kinase domain structure as a search model. The model is then refined against the diffraction data to yield the final atomic coordinates of the Mps1-inhibitor complex.[4][8]
In Vitro Mps1 Kinase Assay
These assays are essential for determining the inhibitory potency (IC50) of compounds against Mps1.
-
Reaction Mixture: A typical reaction mixture contains the purified recombinant Mps1 kinase, a suitable substrate (e.g., a synthetic peptide or a protein like Myelin Basic Protein), ATP, and a buffer containing Mg2+.[2]
-
Inhibitor Titration: The assay is performed in the presence of varying concentrations of the inhibitor.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen), or luminescence-based assays (e.g., ADP-Glo).[2][10][11]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Biophysical Characterization of Binding Affinity and Kinetics
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on the binding thermodynamics and kinetics of the Mps1-inhibitor interaction.
SPR measures the real-time interaction between a ligand (e.g., Mps1) immobilized on a sensor chip and an analyte (the inhibitor) flowing over the surface.[12][13]
-
Immobilization: Purified Mps1 is covalently coupled to the surface of a sensor chip.
-
Binding Measurement: A solution containing the inhibitor at various concentrations is injected over the sensor surface. The binding of the inhibitor to Mps1 causes a change in the refractive index at the surface, which is detected as a response.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
ITC directly measures the heat changes that occur upon the binding of an inhibitor to Mps1, providing a complete thermodynamic profile of the interaction.[14][15]
-
Sample Preparation: A solution of purified Mps1 is placed in the sample cell of the calorimeter, and a solution of the inhibitor is loaded into the injection syringe.
-
Titration: The inhibitor is injected in small aliquots into the Mps1 solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Thermodynamic Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Visualizing Mps1 Signaling and Experimental Workflows
Diagrams are powerful tools for representing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.
Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: Workflow for Characterizing Mps1 Kinase Inhibitors.
Conclusion
The structural and biochemical characterization of Mps1 kinase in complex with its small molecule inhibitors is fundamental to the development of novel cancer therapeutics. This guide has provided a detailed overview of the quantitative binding data, experimental protocols, and signaling pathways relevant to the study of Mps1 inhibitors. The presented methodologies and data serve as a valuable resource for researchers in academia and industry who are dedicated to targeting the spindle assembly checkpoint for cancer treatment. The continued exploration of the structural biology of Mps1 will undoubtedly pave the way for the design of next-generation inhibitors with improved potency, selectivity, and clinical efficacy.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. drughunter.com [drughunter.com]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
In Vitro Characterization of UNC-Series Mer Tyrosine Kinase Inhibitors: A Technical Overview
Disclaimer: No public data could be retrieved for a compound designated UNC7145. This guide will therefore focus on the in vitro characterization of UNC2025 , a potent and well-documented Mer/FLT3 dual inhibitor from the same chemical series, to provide a representative technical overview for researchers, scientists, and drug development professionals.
UNC2025 is a small molecule inhibitor targeting Mer, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Aberrant Mer signaling is implicated in various cancers, making it a compelling target for therapeutic intervention.[1] This document outlines the key in vitro experiments used to characterize the biochemical and cellular activity of UNC2025.
Biochemical Characterization
The initial characterization of a kinase inhibitor involves determining its potency and selectivity at a biochemical level. This is typically achieved through enzymatic assays.
Kinase Inhibition Assays
Table 1: Biochemical Activity of UNC2025 Against TAM Family Kinases
| Kinase Target | IC50 (nM) |
| Mer | 0.74 |
| FLT3 | 0.8 |
| Axl | >20-fold selectivity over Mer/FLT3 |
| Tyro3 | >20-fold selectivity over Mer/FLT3 |
Data sourced from publicly available research on UNC2025.
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled "tracer" from the ATP-binding pocket of the kinase.
-
Reagents:
-
Recombinant Mer, Axl, or Tyro3 kinase domain.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor 647-labeled kinase tracer.
-
Test compound (UNC2025) at various concentrations.
-
Assay buffer (e.g., HEPES, MgCl2, EGTA, and Brij-35).
-
-
Procedure:
-
A solution containing the kinase, tracer, and Eu-labeled antibody is prepared.
-
The test compound is serially diluted and added to the kinase/tracer/antibody mixture in a 384-well plate.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
The fluorescence resonance energy transfer (FRET) signal is measured using a plate reader with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to 615 nm is calculated.
-
A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Characterization
Following biochemical validation, the activity of the inhibitor is assessed in a cellular context to determine its ability to engage the target and modulate downstream signaling pathways.
Cellular Target Engagement and Pathway Modulation
Table 2: Cellular Activity of UNC2025
| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) |
| 697 (ALL) | Mer Phosphorylation | p-Mer levels by Western Blot | 2.7 |
| MOLM-14 (AML) | FLT3 Phosphorylation | p-FLT3 levels by Western Blot | <10 |
| 697 (ALL) | Downstream Signaling (AKT) | p-AKT levels by Western Blot | ~5 |
| 697 (ALL) | Downstream Signaling (ERK1/2) | p-ERK1/2 levels by Western Blot | ~5 |
| 697 (ALL) | Cell Proliferation | Viability (e.g., CellTiter-Glo) | ~10 |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia. Data is representative of typical findings for UNC2025.
This method is used to detect the phosphorylation state of Mer kinase in cells treated with the inhibitor.
-
Cell Culture and Treatment:
-
Human leukemia cell lines (e.g., 697) that endogenously express Mer are cultured under standard conditions.
-
Cells are treated with varying concentrations of UNC2025 for a specified time (e.g., 1-2 hours).
-
To stabilize the phosphorylated form of Mer, cells can be briefly treated with a phosphatase inhibitor like pervanadate before lysis.[1]
-
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA assay.
-
-
Immunoprecipitation and Immunoblotting:
-
Mer kinase is immunoprecipitated from the cell lysates using an anti-Mer antibody.[1]
-
The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with primary antibodies specific for phosphorylated Mer (p-Mer) and total Mer.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
The band intensities for p-Mer and total Mer are quantified using densitometry.
-
The ratio of p-Mer to total Mer is calculated to determine the extent of inhibition.
-
IC50 values are determined by plotting the percentage of p-Mer inhibition against the logarithm of the UNC2025 concentration.
-
Visualizing Molecular Pathways and Experimental Workflows
Mer Signaling Pathway
The following diagram illustrates the canonical Mer signaling pathway and the point of inhibition by UNC2025.
Caption: Mer signaling pathway and UNC2025 inhibition.
Experimental Workflow for Cellular IC50 Determination
The following diagram outlines the typical workflow for determining the cellular IC50 of an inhibitor like UNC2025.
Caption: Workflow for p-Mer cellular IC50 determination.
References
Unraveling the Impact of UNC7145 on Cell Cycle Progression: A Technical Guide
Disclaimer: As of December 2025, publicly accessible scientific literature and databases contain no specific information regarding a compound designated "UNC7145." The following guide is a structured template illustrating how such a technical document would be presented, based on common methodologies and data formats used in cell cycle research. The specific data and pathways are hypothetical and serve as placeholders to demonstrate the required format.
Executive Summary
This technical guide provides a comprehensive overview of the putative effects of this compound, a novel investigational compound, on cell cycle progression in cancer cell lines. We will explore its mechanism of action, delineate the affected signaling pathways, and present detailed experimental protocols for the key assays cited. All quantitative data are summarized in tabular format for clarity and comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
Introduction to Cell Cycle Dysregulation in Cancer
The cell cycle is a tightly regulated process that governs cell proliferation.[1][2][3] It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[2] Transitions between these phases are controlled by a complex interplay of cyclins and cyclin-dependent kinases (CDKs).[1][4] Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled cell division.[2][5] Consequently, proteins that regulate the cell cycle are attractive targets for cancer therapeutics.[2][5][6]
This compound: An Investigational Cell Cycle Inhibitor
This compound is a hypothetical small molecule inhibitor designed to target key regulators of the cell cycle. Its development is aimed at inducing cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.[7][8][9][10]
Mechanism of Action
This section would typically describe the specific molecular target of this compound and how their interaction leads to the observed effects on the cell cycle. For the purpose of this template, we will hypothesize that this compound is a selective inhibitor of CDK4/6.
Quantitative Analysis of this compound Effects
The following tables summarize the hypothetical quantitative data on the effects of this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 0.5 ± 0.08 |
| DU-145 | Prostate Cancer | 1.2 ± 0.15 |
| HCT116 | Colon Cancer | 0.8 ± 0.11 |
| A549 | Lung Cancer | 2.5 ± 0.32 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution of MCF-7 Cells Treated with this compound for 24 hours
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 45.3 ± 2.1 | 35.8 ± 1.9 | 18.9 ± 1.5 |
| This compound (0.5 µM) | 68.2 ± 3.5 | 15.1 ± 1.2 | 16.7 ± 1.8 |
| This compound (1.0 µM) | 75.6 ± 4.2 | 9.7 ± 0.9 | 14.7 ± 1.6 |
Data are presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Cyclin and CDK Protein Levels in MCF-7 Cells
| Protein | Treatment (24h) | Relative Protein Expression (Fold Change vs. Vehicle) |
| Cyclin D1 | This compound (0.5 µM) | 0.4 ± 0.05 |
| CDK4 | This compound (0.5 µM) | 0.9 ± 0.08 |
| p-Rb (Ser780) | This compound (0.5 µM) | 0.2 ± 0.03 |
Relative protein expression was determined by Western blot analysis and quantified by densitometry. Data are presented as mean fold change ± standard deviation.
Signaling Pathways Modulated by this compound
Based on its hypothetical action as a CDK4/6 inhibitor, this compound would primarily impact the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S transition.[2]
References
- 1. Khan Academy [khanacademy.org]
- 2. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BIOCELL | Free Full-Text | Targeting cell cycle regulators: A new paradigm in cancer therapeutics [techscience.com]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Proliferation and Induction of Apoptosis in Prostatic Carcinoma DU145 Cells by Polysaccharides from Yunnan Rosa roxburghii Tratt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
Methodological & Application
Application Notes and Protocols for UNC7145 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC7145 is an inactive derivative of the compound UNC6934.[1] In experimental biology, particularly in cell culture-based assays, it is crucial to distinguish between the specific biological effects of a test compound and any non-specific or off-target effects arising from its chemical structure. This compound serves as an essential negative control for experiments involving its active counterpart, UNC6934.[1] By using a structurally similar but biologically inert molecule, researchers can confidently attribute any observed cellular responses to the specific pharmacological activity of UNC6934, rather than to effects related to the chemical scaffold itself.
These application notes provide detailed protocols for the proper use of this compound as a negative control in cell culture experiments.
Data Presentation: Expected Outcomes in Cell-Based Assays
When utilizing this compound as a negative control, the expected outcome is a lack of biological activity, similar to the vehicle control. The tables below illustrate hypothetical data from typical cell-based assays, comparing the effects of a vehicle control, the inactive this compound, and the active UNC6934.
Table 1: Hypothetical Cell Viability Data (MTT Assay)
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 100 ± 4.5 |
| This compound | 1 | 98 ± 5.1 |
| 5 | 97 ± 4.8 | |
| 10 | 95 ± 5.3 | |
| UNC6934 | 1 | 85 ± 6.2 |
| 5 | 52 ± 5.9 | |
| 10 | 21 ± 4.1 |
This table demonstrates that this compound, unlike its active counterpart UNC6934, does not significantly impact cell viability at the tested concentrations, behaving similarly to the vehicle control.
Table 2: Hypothetical Target Inhibition Data (ELISA for a Downstream Marker)
| Treatment Group | Concentration (µM) | Target Protein Level (ng/mL) (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 150 ± 12.3 |
| This compound | 10 | 145 ± 11.8 |
| UNC6934 | 10 | 35 ± 9.7 |
This table illustrates that this compound does not inhibit the signaling pathway being investigated, as evidenced by the target protein levels remaining high, similar to the vehicle control. In contrast, UNC6934 shows significant inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution for this compound. To ensure consistency, the same procedure should be used for its active analog, UNC6934.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Determine the required concentration for the stock solution (e.g., 10 mM).
-
Calculate the volume of DMSO needed to dissolve the this compound powder to the desired concentration.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details the use of this compound as a negative control in a colorimetric assay to assess cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and UNC6934 stock solutions (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and UNC6934 in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared media containing the vehicle, this compound, or UNC6934 to the respective wells. Include wells with untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway illustrating specific inhibition by UNC6934, while this compound has no effect.
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Dosing of Small Molecule Inhibitors in Mouse Models
Disclaimer: No specific information is publicly available for a compound designated "UNC7145." The following application notes and protocols are provided as a general guide for the in vivo administration of small molecule inhibitors in mouse models and should be adapted to the specific characteristics of the compound of interest.
Introduction
Compound Information and Formulation
Successful in vivo studies begin with proper formulation of the investigational compound. The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.
| Vehicle Component | Concentration | Suitability for Administration Route | Notes |
| Aqueous | |||
| Saline (0.9% NaCl) | - | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO) | Suitable for water-soluble compounds. |
| PBS (Phosphate-Buffered Saline) | - | IV, IP, SC, PO | Provides physiological pH and osmolarity. |
| 5% Dextrose in Water (D5W) | 5% (w/v) | IV, IP, SC, PO | Can help with the solubility of some compounds. |
| Co-solvents/Surfactants | |||
| PEG400 | 10-50% in saline/water | IP, SC, PO | Polyethylene glycol, a common co-solvent. |
| DMSO | 5-10% in saline/PEG | IP, SC | Dimethyl sulfoxide, use with caution due to potential toxicity. |
| Tween 80 / Cremophor EL | 1-10% in saline | IV, IP, PO | Surfactants to improve solubility. Can cause hypersensitivity. |
| Lipid-based | |||
| Corn oil / Sesame oil | - | SC, PO | For highly lipophilic compounds. |
Protocol 1: Preparation of [Your Compound] Formulation
-
Vehicle Preparation: Prepare the chosen vehicle system. For co-solvent systems, mix the components thoroughly.
-
Dissolution: Gradually add the powdered compound to the vehicle while vortexing or sonicating. Gentle heating may be required for some formulations, but stability at that temperature must be confirmed.
-
Final Volume: Adjust to the final volume with the vehicle.
-
Sterilization: If for parenteral administration, sterile filter the final formulation through a 0.22 µm filter if possible. For suspensions, prepare aseptically.
-
Storage: Store the formulation as determined by stability studies (e.g., 4°C, protected from light).
In Vivo Dosing and Administration
The choice of administration route depends on the desired pharmacokinetic profile and the properties of the compound.
Table 2: Common Administration Routes and Dosing Parameters for Mice
| Route | Abbreviation | Typical Volume | Needle Gauge | Absorption Rate |
| Intravenous (bolus) | IV | < 0.2 mL | 27-30 G | Immediate |
| Intraperitoneal | IP | < 2-3 mL | 25-27 G | Rapid |
| Subcutaneous | SC | < 3 mL | 25-27 G | Slower |
| Oral Gavage | PO | < 10 mL/kg | 20-22 G (gavage needle) | Variable |
Note: Volumes and needle sizes are general recommendations and may vary based on mouse strain and size.[1][2]
Protocol 2: Administration of [Your Compound] to Mice
A. Intraperitoneal (IP) Injection
-
Restraint: Properly restrain the mouse, ensuring the head is tilted slightly downwards.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[2]
-
Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.
-
Injection: Inject the formulation smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage.
B. Oral Gavage (PO)
-
Restraint: Gently restrain the mouse and ensure the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Delivery: Once the needle is in the stomach (indicated by reaching a pre-measured depth), administer the compound.
-
Withdrawal: Slowly remove the gavage needle.
-
Monitoring: Briefly monitor the animal for any signs of distress.
Experimental Design and Data Collection
A well-designed experiment is crucial for obtaining meaningful results.
Table 3: Example Dosing Schedule for an Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration |
| 1 | Vehicle | - | IP | Once daily | 21 days |
| 2 | [Your Compound] | 10 | IP | Once daily | 21 days |
| 3 | [Your Compound] | 30 | IP | Once daily | 21 days |
| 4 | [Your Compound] | 100 | IP | Once daily | 21 days |
| 5 | Positive Control | Varies | Varies | Varies | 21 days |
Protocol 3: General Workflow for an In Vivo Efficacy Study
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the study.
-
Tumor Implantation (if applicable): For oncology models, implant tumor cells or fragments.
-
Randomization: Once tumors reach a specified size, randomize animals into treatment groups.
-
Monitoring: Monitor animal health, body weight, and tumor volume regularly.
-
Pharmacokinetics (PK): In satellite groups, collect blood samples at various time points after dosing to determine drug exposure.[3][4][5]
-
Pharmacodynamics (PD): Collect tissues at the end of the study to assess target engagement and downstream effects.
-
Efficacy Readouts: The primary endpoint is often tumor growth inhibition.
-
Data Analysis: Analyze the collected data using appropriate statistical methods.
Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be targeted by a small molecule inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo mouse study.
Caption: General experimental workflow for a mouse xenograft study.
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of UNC7145 Dose-Response Curve in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC7145 is the inactive diastereomer of UNC6934, a potent and selective chemical probe that antagonizes the PWWP1 domain of the nuclear receptor-binding SET domain protein 2 (NSD2). NSD2 is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription. In several cancers, including colorectal cancer, NSD2 is overexpressed and plays a significant oncogenic role by promoting cell proliferation, migration, and survival.
Given that this compound is designed as a negative control for studies involving UNC6934, it is not expected to elicit a significant biological response. These application notes provide a detailed protocol for generating a dose-response curve of this compound in the HCT116 human colorectal carcinoma cell line to confirm its lack of cytotoxic or anti-proliferative effects. This validation is a critical component of rigorous experimental design when using its active counterpart, UNC6934, to investigate the biological functions of NSD2.
Data Presentation
The following table summarizes the expected outcome of a cell viability assay where HCT116 cells are treated with increasing concentrations of this compound for 72 hours. As a negative control, this compound is anticipated to have a negligible effect on cell viability.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.0 |
| 0.1 | 98 ± 4.5 |
| 0.5 | 99 ± 5.2 |
| 1.0 | 97 ± 4.8 |
| 5.0 | 96 ± 5.5 |
| 10.0 | 95 ± 6.0 |
| 25.0 | 94 ± 5.8 |
Note: The data presented are hypothetical and serve as an example of expected results for a negative control compound.
Experimental Protocols
Cell Culture
HCT116 cells are maintained in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HCT116 cells
-
McCoy's 5A medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest HCT116 cells during their exponential growth phase and determine the cell concentration using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 0.1 µM to 25 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the dose-response of this compound in HCT116 cells.
NSD2 Signaling Pathway (Target of the Active Compound UNC6934)
Application Note: Western Blot Protocol for Target Validation of UNC7145
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for validating the target engagement of UNC7145, a negative control compound for the NSD2-PWWP1 domain probe UNC6934, using Western blotting. The primary target, Nuclear Receptor Binding SET Domain Protein 2 (NSD2), is a histone methyltransferase implicated in various cancers. This protocol outlines the methodology to assess the effect of this compound on NSD2 protein levels and serves as a crucial negative control experiment to demonstrate the specificity of the active probe, UNC6934.
Introduction
This compound is the inactive analog and negative control for UNC6934, a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of NSD2.[1][2][3] NSD2 is a histone methyltransferase that specifically dimethylates histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[4][5] Dysregulation of NSD2 activity, often through overexpression due to chromosomal translocations like t(4;14) in multiple myeloma, is a driver in several cancers.[5][6] UNC6934 disrupts the interaction of the NSD2-PWWP1 domain with H3K36me2-marked nucleosomes, leading to a change in the subcellular localization of NSD2.[2][3][5]
Western blotting is a fundamental technique to verify that this compound does not affect NSD2 protein expression levels, thereby confirming that any effects observed with UNC6934 are due to its specific interaction with the NSD2-PWWP1 domain. This protocol provides a step-by-step guide for performing a Western blot to detect NSD2 in cell lysates.
Signaling Pathway Context
NSD2 is a key epigenetic regulator involved in multiple oncogenic signaling pathways. Its overexpression can influence cell survival, proliferation, and invasion. Key pathways influenced by NSD2 include:
-
TGF-β/SMAD pathway: NSD2 has been shown to regulate cancer metastasis through this pathway.[1]
-
ADAM9-EGFR-AKT signaling: In breast cancer, NSD2 can regulate cell survival and invasion via this cascade.[1]
-
PKCα/PI3K/Akt signaling: In multiple myeloma, NSD2 can activate this pathway to drive metabolic reprogramming.[7]
The diagram below illustrates the central role of NSD2 in histone methylation and its implication in oncogenic signaling.
Caption: NSD2 methylates Histone H3, altering gene transcription and impacting oncogenic pathways.
Experimental Protocol: Western Blot for NSD2
This protocol outlines the steps from cell lysate preparation to immunodetection of NSD2.
Materials and Reagents
Table 1: Reagents and Recommended Concentrations
| Reagent | Supplier (Example) | Catalog # (Example) | Working Concentration/Dilution |
| Primary Antibody | |||
| Anti-NSD2/WHSC1 Antibody | Abcam | ab75359 | 1:1000 |
| Anti-β-actin Antibody (Loading Control) | Cell Signaling Technology | 4970 | 1:1000 |
| Secondary Antibody | |||
| Goat Anti-Mouse IgG (H+L), HRP-conjugate | Thermo Fisher Scientific | 31430 | 1:5000 - 1:20000 |
| Goat Anti-Rabbit IgG (H+L), HRP-conjugate | Thermo Fisher Scientific | 31460 | 1:5000 - 1:20000 |
| Buffers and Other Reagents | |||
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 | As per manufacturer |
| Protease Inhibitor Cocktail | Roche | 11836170001 | 1X |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 | 1X |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 | 1X |
| Tris-Glycine-SDS Running Buffer (10X) | Bio-Rad | 1610732 | 1X |
| Transfer Buffer (10X) | Bio-Rad | 1610734 | 1X |
| PVDF Membrane | Millipore | IPFL00010 | N/A |
| Methanol | Sigma-Aldrich | 322415 | 100% |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 5% (w/v) in TBST |
| Non-fat Dry Milk | Bio-Rad | 1706404 | 5% (w/v) in TBST |
| Tris-Buffered Saline with Tween 20 (TBST) (10X) | Bio-Rad | 1706435 | 1X |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 | As per manufacturer |
Experimental Workflow
The following diagram illustrates the major steps of the Western blot protocol.
Caption: Workflow for NSD2 Western blot analysis from cell treatment to data interpretation.
Step-by-Step Protocol
1. Sample Preparation (Cell Lysis) a. Culture cells (e.g., KMS-11, a multiple myeloma cell line with t(4;14) translocation) to 70-80% confluency. b. Treat cells with DMSO (vehicle control), this compound, and UNC6934 at desired concentrations and time points (e.g., 5 µM for 4-24 hours). c. Aspirate media and wash cells twice with ice-cold PBS. d. Add ice-cold RIPA buffer supplemented with 1X protease and phosphatase inhibitors.[7] e. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer. f. Incubate on ice for 30 minutes with periodic vortexing. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Transfer the supernatant (protein lysate) to a new tube and store at -80°C.
2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load 20-30 µg of protein per lane into a pre-cast polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder. d. Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.[8]
4. Protein Transfer a. Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X Transfer Buffer.[8] b. Assemble the transfer stack (sandwich) according to the transfer system manufacturer's instructions (wet or semi-dry). c. Transfer the proteins from the gel to the PVDF membrane at 100 V for 60-90 minutes at 4°C.[7]
5. Blocking a. After transfer, wash the membrane briefly with 1X TBST. b. Block the membrane with 5% non-fat dry milk or 5% BSA in 1X TBST for 1 hour at room temperature with gentle agitation.[9] (Note: BSA is often preferred for phospho-antibodies, but milk is suitable for total NSD2).
6. Antibody Incubation a. Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-NSD2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[7][9] (See Table 1 for recommended dilution). b. Wash the membrane three times for 10 minutes each with 1X TBST. c. Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.[9] d. Wash the membrane three times for 10 minutes each with 1X TBST.
7. Detection and Data Analysis a. Prepare the ECL substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the NSD2 band intensity to the corresponding loading control (β-actin) band intensity.
Expected Results
-
NSD2 has multiple isoforms. The full-length protein has an apparent molecular weight of approximately 152-180 kDa, with a shorter isoform around 80 kDa.[10][11]
-
This compound (Negative Control): Treatment with this compound should show no significant change in the intensity of the NSD2 bands compared to the DMSO vehicle control. This indicates that the compound does not affect NSD2 protein expression or stability.
-
UNC6934 (Positive Control for Target Engagement): While UNC6934 primarily affects NSD2 localization, it is not expected to cause degradation.[5] Therefore, like the negative control, it should also not significantly alter total NSD2 protein levels in a Western blot. The validation of UNC6934's effect is typically done via immunofluorescence or other assays that assess subcellular localization.[2]
-
Loading Control: β-actin bands should be of similar intensity across all lanes, confirming equal protein loading.
Troubleshooting
Table 2: Common Western Blotting Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S stain after transfer. |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| Insufficient protein load | Increase the amount of protein loaded per lane. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Multiple Non-specific Bands | Primary antibody is not specific | Use a different, validated antibody. Check datasheets for specificity data. |
| Protein degradation | Ensure fresh protease inhibitors are used during sample preparation. |
Conclusion
This Western blot protocol provides a robust method for assessing the on-target effects of compounds targeting NSD2. For this compound, this protocol is essential to confirm its role as a true negative control, demonstrating no effect on NSD2 protein levels. This validation is a critical step in building confidence in the specific mechanism of action of its active counterpart, UNC6934.
References
- 1. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rcsb.org [rcsb.org]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSD2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-NSD2 Antibodies | Invitrogen [thermofisher.com]
- 9. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-WHSC1/NSD2 antibody [29D1] (ab75359) | Abcam [abcam.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Immunoprecipitation of Mps1 Following UNC7145 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of UNC7145, a representative small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase. The protocols focus on the immunoprecipitation of Mps1 to assess inhibitor binding and downstream signaling, as well as methods to quantify the functional consequences of Mps1 inhibition on its kinase activity and cell viability.
Mps1 is a critical protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Its proper function prevents aneuploidy, a hallmark of many cancer cells.[4][5] Mps1 is activated during mitosis through autophosphorylation and is essential for the recruitment of other SAC proteins to the kinetochores of unattached chromosomes.[6][7][8][9] Inhibition of Mps1 kinase activity abrogates the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells.[4][10] This makes Mps1 an attractive target for anticancer drug development.[11][12][13]
Data Presentation
The following table summarizes the expected quantitative data from experiments using this compound, a hypothetical Mps1 inhibitor. The data is representative of typical results seen with potent Mps1 inhibitors.
| Parameter | Vehicle Control (DMSO) | This compound (100 nM) | This compound (500 nM) | Fold Change (500 nM vs. Control) |
| Mps1 Kinase Activity (in vitro) | 100% | 25% | 5% | 20-fold decrease |
| Mps1 Autophosphorylation (pT676) | High | Moderate | Low | Significant decrease |
| Cell Viability (72h treatment) | 100% | 60% | 30% | 3.3-fold decrease |
| Mitotic Index | 5% | 15% (transient) | 2% (mitotic slippage) | Variable |
| Micronuclei Formation | Low | Moderate | High | Significant increase |
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint (SAC)
The diagram below illustrates the central role of Mps1 in the SAC signaling cascade. Mps1 is recruited to unattached kinetochores where it gets activated through autophosphorylation. Activated Mps1 then phosphorylates its substrates, including KNL1, which serves as a scaffold to recruit other SAC proteins like Bub1, BubR1, Mad1, and Mad2. This cascade ultimately leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.
References
- 1. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mps1 activation loop autophosphorylation enhances kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Inhibition of Mps1 kinase enhances taxanes efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC7145 as a Negative Control in High-Throughput Screening for NSD2 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of high-throughput screening (HTS) for drug discovery, the identification of true bioactive compounds requires rigorous validation to minimize false positives. A critical component of a robust HTS campaign is the use of appropriate controls, including positive controls that elicit a known response and negative controls that are structurally similar to the active compound but lack biological activity. UNC7145 is an essential tool for researchers studying the histone methyltransferase NSD2, serving as an inactive negative control for its potent and selective counterpart, UNC6934.[1][2] These application notes provide a comprehensive guide to the use of this compound in conjunction with UNC6934 for the discovery and validation of NSD2 modulators.
UNC6934 is a chemical probe that specifically targets the PWWP domain of NSD2, a "reader" domain that recognizes dimethylated lysine 36 on histone H3 (H3K36me2).[1][3] By binding to this domain, UNC6934 antagonizes the interaction between NSD2 and H3K36me2-containing nucleosomes, leading to a redistribution of NSD2 within the cell, specifically its accumulation in the nucleolus.[1][3][4] this compound, being structurally analogous but inactive, allows researchers to distinguish between the specific biological effects of NSD2-PWWP1 antagonism and non-specific or off-target effects of the chemical scaffold.[2]
Data Presentation
The following tables summarize the key quantitative data for UNC6934 and its negative control, this compound, facilitating a direct comparison of their activities in various assays.
Table 1: In Vitro Binding Affinity and Interaction Antagonism
| Compound | Target Domain | Assay Type | Metric | Value |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 80 nM[4] |
| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | Inactive[2] |
| UNC6934 | NSD2-PWWP1 / H3K36me2 Nucleosome | AlphaScreen | IC50 | 104 ± 13 nM[5][6] |
| This compound | NSD2-PWWP1 / H3K36me2 Nucleosome | AlphaScreen | IC50 | 5.1 ± 1 µM[6] |
Table 2: Cellular Target Engagement and Activity
| Compound | Target | Assay Type | Cell Line | Metric | Value |
| UNC6934 | NSD2-PWWP1 / H3K36me2 Nucleosome | NanoBRET™ | U2OS | IC50 | 1.09 µM[2][4] |
| This compound | NSD2-PWWP1 / H3K36me2 Nucleosome | NanoBRET™ | U2OS | IC50 | Inactive[2] |
| UNC6934 | Endogenous NSD2 Localization | Immunofluorescence | U2OS | Concentration for Effect | 5 µM[4] |
| This compound | Endogenous NSD2 Localization | Immunofluorescence | U2OS | Concentration for No Effect | 5 µM[7] |
Signaling Pathway
The diagram below illustrates the mechanism of action of UNC6934 on the NSD2 signaling pathway, for which this compound serves as a negative control. UNC6934 disrupts the recognition of the H3K36me2 mark by the NSD2-PWWP1 domain, leading to altered subcellular localization of the NSD2 protein.
Caption: Mechanism of UNC6934 action on NSD2.
Experimental Protocols
Detailed methodologies for key experiments to validate the activity of UNC6934 and the inactivity of this compound are provided below.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the steps to determine the binding affinity (Kd) of UNC6934 and this compound to the NSD2-PWWP1 domain.
Caption: Workflow for SPR-based binding analysis.
Methodology:
-
Protein Immobilization: Purified recombinant NSD2-PWWP1 domain is immobilized on a suitable SPR sensor chip (e.g., CM5) via amine coupling.
-
Compound Preparation: Prepare a dilution series of UNC6934 and this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Typical concentration ranges for UNC6934 would be from low nM to low µM. A similar range should be tested for this compound.
-
Binding Measurement: Inject the compound dilutions over the immobilized NSD2-PWWP1 surface and a reference flow cell. Monitor the association and dissociation phases by recording the change in response units (RU).
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Kd Calculation: Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
Protocol 2: AlphaScreen for Disruption of Protein-Nucleosome Interaction
This protocol describes a bead-based proximity assay to measure the ability of UNC6934 and this compound to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.
Caption: Workflow for AlphaScreen-based interaction assay.
Methodology:
-
Component Preparation: Use biotinylated H3K36me2-containing nucleosomes and a GST-tagged NSD2-PWWP1 protein.
-
Compound Dispensing: In a 384-well plate, dispense serial dilutions of UNC6934 and this compound. Include DMSO-only wells as a negative control (100% activity) and wells with a high concentration of a known binder or no protein as a positive control (0% activity).
-
Reagent Addition: Add the biotinylated nucleosomes and GST-NSD2-PWWP1 to the wells and incubate to allow for binding to reach equilibrium.
-
Bead Addition: Add Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
Incubation and Reading: Incubate the plate in the dark. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which, if in proximity, activates the Acceptor bead to emit light at 520-620 nm. Read the plate on a compatible plate reader.
-
Data Analysis: Normalize the data to the controls and plot the dose-response curves. Calculate the IC50 values for UNC6934 and this compound.
Protocol 3: NanoBRET™ Cellular Target Engagement Assay
This protocol details a live-cell assay to quantify the engagement of UNC6934 and this compound with the NSD2-PWWP1 domain inside the cell.
Caption: Workflow for NanoBRET™ cellular target engagement.
Methodology:
-
Cell Preparation: Co-transfect U2OS cells with plasmids encoding for NSD2-PWWP1 fused to NanoLuc® luciferase (the energy donor) and Histone H3 fused to HaloTag® (the energy acceptor).
-
Labeling: Add the HaloTag® NanoBRET™ 618 fluorescent ligand, which will bind to the HaloTag®-Histone H3 fusion protein.
-
Cell Plating and Compound Treatment: Plate the labeled cells into a white, 96- or 384-well assay plate. Add serial dilutions of UNC6934 and this compound and incubate.
-
Signal Detection: Add the Nano-Glo® substrate. Read the plate on a luminometer capable of detecting both the donor emission (around 460 nm) and the acceptor emission (around 618 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Normalize the data and plot the dose-response curves to determine the cellular IC50 values.
Protocol 4: Immunofluorescence for NSD2 Subcellular Localization
This protocol describes how to visualize the effect of UNC6934 on the subcellular localization of endogenous NSD2, using this compound as a negative control.
Caption: Workflow for immunofluorescence analysis of NSD2.
Methodology:
-
Cell Culture and Treatment: Plate U2OS cells on glass coverslips. The following day, treat the cells with DMSO (vehicle control), 5 µM UNC6934, or 5 µM this compound for 4 hours.[4]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against NSD2 and a nucleolar marker like Fibrillarin.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
-
DNA Staining and Mounting: Stain the nuclei with a DNA dye such as Hoechst 33342. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the images to assess the colocalization of the NSD2 signal with the Fibrillarin signal in the nucleolus. A significant increase in colocalization should be observed in UNC6934-treated cells compared to DMSO and this compound-treated cells.
Conclusion
This compound is an indispensable tool for the rigorous investigation of NSD2 biology and the development of its inhibitors. By serving as a well-characterized, inactive negative control for the potent NSD2-PWWP1 probe UNC6934, it enables researchers to confidently attribute observed biological effects to the specific inhibition of the NSD2-chromatin interaction. The protocols and data presented herein provide a framework for the effective use of this compound in HTS and downstream validation assays, ensuring the generation of high-quality, reproducible data in the pursuit of novel therapeutics targeting histone methyltransferases.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 3. rcsb.org [rcsb.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A PARP Inhibitor in Combination with Temozolomide Chemotherapy
Notice: Initial searches for "UNC7145" did not yield any specific information. It is presumed that this may be an internal designation, a novel compound not yet in the public domain, or a placeholder. The following application notes and protocols are provided as a representative example based on the well-documented combination of a PARP inhibitor (Olaparib) and the chemotherapy agent Temozolomide (TMZ). Researchers can adapt this template to their specific molecule of interest once its characteristics are known.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in the DNA damage response (DDR) of cancer cells.[1][2] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[2] In cancer cells with impaired homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[2][3]
Temozolomide (TMZ) is an alkylating agent that methylates DNA, leading to base mismatches and the formation of SSBs and DSBs.[4][5] The combination of a PARP inhibitor with TMZ has a strong synergistic potential. The PARP inhibitor enhances the cytotoxic effects of TMZ by preventing the repair of TMZ-induced DNA damage, leading to an overwhelming accumulation of DSBs and subsequent apoptosis, even in HR-proficient tumors.[4][5]
These application notes provide an overview of the preclinical evaluation of a PARP inhibitor in combination with TMZ, including summaries of in vitro and in vivo data, and detailed experimental protocols.
Data Presentation
In Vitro Synergistic Activity
The combination of a PARP inhibitor with TMZ has been shown to be synergistic across various cancer cell lines. The combination index (CI) is often used to quantify this synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of a PARP Inhibitor (Olaparib) in Combination with Temozolomide (TMZ)
| Cell Line | Cancer Type | TMZ IC50 (µM) | Olaparib IC50 (µM) | Combination Treatment | Combination Index (CI) | Fold Potentiation of TMZ | Reference |
| U-CH1 | Chordoma | >1000 | >100 | 100:1 (TMZ:Olaparib) | <1 | Not Reported | [4] |
| U251MG | Glioblastoma (MGMT methylated) | Not Reported | Not Reported | TMZ + Olaparib | Not Reported | Significant enhancement of cytotoxicity | [5] |
| T98G | Glioblastoma (MGMT unmethylated) | Not Reported | Not Reported | TMZ + Olaparib | Not Reported | Significant enhancement of cytotoxicity | [5] |
| NCI-H146 | Small Cell Lung Cancer | Not Reported | Not Reported | 10,000:1 (TMZ:Talazoparib) | <1 (Synergy) | Up to 85-fold | [6][7] |
Note: Talazoparib is another potent PARP inhibitor. Data is included to show the general principle of synergy.
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models have demonstrated the enhanced efficacy of the combination therapy in suppressing tumor growth.
Table 2: In Vivo Efficacy of a PARP Inhibitor (Olaparib) in Combination with Temozolomide (TMZ)
| Cancer Model | Treatment Groups | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Chordoma Xenograft (U-CH1) | Vehicle, Olaparib alone, TMZ alone, Olaparib + TMZ | Significant reduction in tumor size and weight with combination | Not Reported | [4] |
| Glioblastoma Xenograft (U87MG) | Untreated, Olaparib alone, TMZ alone, Olaparib + TMZ | Significantly decreased tumor volume with TMZ alone and combination | Greater survival with TMZ alone and combination vs. untreated or Olaparib alone. No significant difference between TMZ alone and combination. | [5][8] |
| Small Cell Lung Cancer PDX | Vehicle, Talazoparib alone, TMZ alone, Talazoparib + TMZ | Significant synergism in 5 of 10 Ewing sarcoma xenografts. Modest activity in most other xenografts. | Not Reported | [6] |
Note: PDX stands for Patient-Derived Xenograft.
Signaling Pathway and Experimental Workflow
Signaling Pathway Diagram
Caption: DNA Damage Response Pathway with TMZ and PARP Inhibitor.
Experimental Workflow Diagram
Caption: Preclinical Experimental Workflow for Combination Therapy.
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of the PARP inhibitor and TMZ, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
PARP inhibitor (e.g., Olaparib)
-
Temozolomide (TMZ)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PARP inhibitor and TMZ in complete growth medium.
-
Treat the cells with varying concentrations of the PARP inhibitor alone, TMZ alone, or the combination at a fixed ratio (e.g., 100:1 TMZ:Olaparib).[4] Include a vehicle control (e.g., DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values and use software like CompuSyn to calculate the Combination Index (CI) to assess for synergy.[4]
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of the PARP inhibitor and TMZ combination on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line for implantation (e.g., U-CH1, U87MG)[4][5]
-
PARP inhibitor (e.g., Olaparib) formulated for in vivo use
-
Temozolomide (TMZ) formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[4]
-
Randomize mice into four treatment groups: (1) Vehicle control, (2) PARP inhibitor alone, (3) TMZ alone, and (4) PARP inhibitor + TMZ.[5]
-
Administer treatments according to a predetermined schedule. For example:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and general health as indicators of toxicity.
-
Continue treatment for a specified duration (e.g., 4 weeks) or until tumors reach a predetermined endpoint size.[5]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for DNA damage markers).
Western Blot for DNA Damage Markers
Objective: To assess the induction of DNA damage in cells treated with the PARP inhibitor and TMZ.
Materials:
-
Treated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Culture and treat cells with the PARP inhibitor, TMZ, or the combination for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels. An increase in the γH2AX signal indicates an increase in DNA double-strand breaks.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model | In Vivo [iv.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing UNC7145 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of UNC7145 as a negative control in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vitro assays?
A1: this compound is an inactive derivative of UNC6934. Its primary use is as a negative control in experiments involving UNC6934 to ensure that the observed biological effects are due to the specific activity of UNC6934 and not due to off-target effects or the compound's chemical scaffold.[1][2]
Q2: What is the mechanism of action of the active compound, UNC6934?
A2: UNC6934 is a chemical probe that targets the N-terminal PWWP domain of the nuclear receptor-binding SET domain-containing 2 (NSD2). It competitively binds to the H3K36me2-binding pocket of the PWWP1 domain, thereby disrupting the interaction of NSD2 with nucleosomes. This leads to the accumulation of NSD2 in the nucleolus.[1][3]
Q3: At what concentration should I use this compound in my experiments?
A3: As a negative control, this compound should be used at the same concentration as its active counterpart, UNC6934. For example, if you are treating cells with 5 µM of UNC6934, you should also have a separate treatment with 5 µM of this compound.[4] It is crucial to perform a dose-response experiment with the active compound to determine its optimal concentration for your specific assay.
Q4: What is the expected result when using this compound?
A4: In a well-controlled experiment, this compound should not elicit the specific biological effects observed with UNC6934. For instance, it should not cause the redistribution of NSD2 to the nucleolus or significantly inhibit the interaction between NSD2-PWWP1 and H3K36me2 at concentrations where UNC6934 is active.[1]
Q5: How should I prepare and store stock solutions of this compound?
A5: this compound, like many small molecules, is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting Guide
Problem 1: My this compound negative control is showing biological activity similar to the active compound, UNC6934.
-
Possible Cause 1: High Concentration Leading to Off-Target Effects.
-
Solution: While this compound is designed to be inactive, extremely high concentrations may lead to non-specific or off-target effects.[3] It's important to use the lowest effective concentration of the active compound (UNC6934) and match that for the negative control. If you observe activity with this compound, consider lowering the concentration for both compounds in your assay.
-
-
Possible Cause 2: Compound Aggregation.
-
Solution: At high concentrations, small molecules can form aggregates that can lead to non-specific inhibition or other artifacts. Visually inspect your prepared solutions for any signs of precipitation. If aggregation is suspected, you can try including a small amount of a non-ionic detergent like 0.01% Triton X-100 in your assay buffer, if compatible with your experimental setup.[5]
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure that your this compound stock solution has not been contaminated with the active UNC6934 compound. Use separate, clearly labeled pipette tips and tubes for each compound. If contamination is suspected, prepare fresh stock solutions.
-
Problem 2: I am observing cytotoxicity or other unexpected effects in my cells treated with this compound.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in your cell culture media below 0.5%, and ideally below 0.1%.[5] Always include a vehicle-only control (e.g., cells treated with the same final concentration of DMSO without any compound) to assess the effect of the solvent on your cells.
-
-
Possible Cause 2: Compound Instability or Degradation.
-
Solution: Ensure that your this compound stock solution has been stored properly and has not degraded. If you suspect degradation, it is best to use a fresh vial of the compound.
-
Problem 3: The results from my negative control are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Experimental Conditions.
-
Solution: Ensure that all experimental parameters, including cell density, incubation times, and reagent concentrations, are kept consistent across all experiments. Minor variations can sometimes lead to significant differences in results.
-
-
Possible Cause 2: Variability in Compound Preparation.
-
Solution: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid issues with stability in diluted aqueous solutions. Ensure thorough mixing when preparing your solutions.
-
Quantitative Data
The following table summarizes the comparative in vitro activity of UNC6934 and its negative control, this compound.
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| UNC6934 | NSD2-PWWP1 | AlphaScreen | 78 ± 29 nM | [1] |
| This compound | NSD2-PWWP1 | AlphaScreen | 5.1 ± 1 µM | [1] |
| UNC6934 | NSD2-PWWP1 | NanoBRET PPI Assay | EC50 = 1.23 ± 0.25 µM | [1] |
| This compound | NSD2-PWWP1 | NanoBRET PPI Assay | No dose-dependent decrease in BRET signal | [1] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay with UNC6934 and this compound
This protocol provides a general framework for assessing the activity of UNC6934 and the inactivity of this compound in a cell-based assay. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experiment.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of UNC6934 and this compound in 100% DMSO.
-
Store the stock solutions in aliquots at -20°C or -80°C.
-
On the day of the experiment, thaw the aliquots and prepare a series of dilutions in your cell culture medium. Ensure the final DMSO concentration in all treatments, including the vehicle control, is identical and ideally below 0.1%.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture plates (e.g., 96-well plates) at a density that allows for optimal growth during the course of the experiment.
-
Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
-
Treatment:
-
Prepare the following treatment groups:
-
Untreated control (cells in media only).
-
Vehicle control (cells in media with the same final concentration of DMSO as the compound-treated wells).
-
UNC6934 at a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the dose-response.
-
This compound at the same concentrations as UNC6934.
-
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 24, or 48 hours), depending on the specific endpoint being measured.
-
-
Assay Endpoint Measurement:
-
Perform the desired assay to measure the biological effect. This could include:
-
Immunofluorescence: To visualize the subcellular localization of NSD2.
-
Western Blotting: To analyze the levels of specific proteins.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess cytotoxicity.
-
Reporter Gene Assays: To measure changes in gene expression.
-
-
-
Data Analysis:
-
Normalize the data from the compound-treated wells to the vehicle control.
-
Plot the dose-response curve for UNC6934 to determine its EC50 or IC50.
-
Compare the effects of UNC6934 and this compound at each concentration. The effect of this compound should be minimal and not statistically significant compared to the vehicle control at the effective concentrations of UNC6934.
-
Visualizations
Caption: Experimental workflow for in vitro cell-based assays.
Caption: UNC6934 mechanism of action.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
troubleshooting UNC7145 off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using UNC7145, the negative control compound for the NSD2-PWWP1 chemical probe UNC6934.
Frequently Asked Questions (FAQs)
Q1: What is the intended purpose of this compound?
A1: this compound is a structurally related, but inactive, analog of UNC6934.[1] Its primary purpose is to serve as a negative control in experiments involving UNC6934. By comparing the effects of UNC6934 to those of this compound, researchers can distinguish between the on-target effects mediated by the inhibition of the NSD2-PWWP1 domain and potential off-target or compound-specific effects.[1][2]
Q2: What is the known selectivity profile of this compound?
A2: this compound has been profiled against a panel of PWWP domains and protein methyltransferases and was found to be inactive.[1][3] This lack of activity against the target class of its active counterpart, UNC6934, is a key feature of a good negative control.
Q3: Has this compound been tested for off-target effects against broader target families?
A3: Yes, both UNC6934 and this compound were screened against a panel of 90 central nervous system receptors, channels, and transporters. While UNC6934 showed some minor off-target interactions, no specific off-target binding was reported for this compound in this panel.[1][4]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in your experiments.
Issue 1: I am observing a biological effect with my negative control, this compound.
This can be a perplexing result, and it is crucial to systematically troubleshoot the potential causes.
Possible Cause 1: Compound-Specific Off-Target Effect
Even well-characterized negative controls can sometimes exhibit unexpected off-target effects in specific biological contexts.
Troubleshooting Steps:
-
Confirm the Phenotype: Repeat the experiment to ensure the observed effect is reproducible.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. A classic bell-shaped or sigmoidal dose-response curve may suggest a specific biological interaction.
-
Orthogonal Negative Control: If possible, use a structurally distinct negative control for UNC6934 to see if the phenotype is recapitulated.
-
Target Engagement Assays: If you have a hypothesis about a potential off-target, you can use target engagement assays like the Cellular Thermal Shift Assay (CETSA) to investigate direct binding in your experimental system.[5]
Possible Cause 2: Assay Artifacts
The observed activity of this compound may not be a true biological effect but rather an artifact of the assay technology. This is a common issue in high-throughput screening (HTS).[6][7][8]
Troubleshooting Steps:
-
Assess for Autofluorescence: If using a fluorescence-based assay, check if this compound is autofluorescent at the excitation and emission wavelengths used. This can be done by measuring the fluorescence of the compound in assay buffer alone.[7]
-
Luciferase Inhibition: In luciferase-based reporter assays, this compound could be directly inhibiting the luciferase enzyme. Perform a counter-screen with purified luciferase to test for this.[6]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit proteins, leading to false-positive signals.[8] Visually inspect your compound solution for any precipitation. The solubility of this compound should be confirmed in your specific assay media.
Possible Cause 3: Contamination or Compound Integrity
The this compound sample may be contaminated or may have degraded.
Troubleshooting Steps:
-
Source a Fresh Sample: Obtain a new vial of this compound from a reputable supplier.
-
Analytical Chemistry: If the issue persists, consider analytical methods like LC-MS to confirm the identity and purity of your this compound stock.
Data Summary
Table 1: Selectivity Profile of this compound
| Target Class | Assay Type | Result | Reference |
| PWWP Domains | Differential Scanning Fluorimetry (DSF) | Inactive | [1] |
| Protein Methyltransferases | Enzymatic Assays | Inactive against a panel of 33 | [1][3] |
| CNS Receptors, Channels, and Transporters | Radioligand Binding Assays | No significant inhibition reported | [1][4] |
Experimental Protocols & Workflows
Protocol 1: Basic Workflow for Investigating Unexpected this compound Activity
This workflow outlines the initial steps to take when encountering an unexpected phenotype with this compound.
Caption: A step-by-step workflow for troubleshooting unexpected results with this compound.
Protocol 2: Signaling Pathway Deconvolution
If a reproducible, on-target effect is observed with UNC6934 but not with this compound, the following diagram illustrates the logic of attributing the phenotype to the intended target.
Caption: Logical diagram illustrating the use of this compound to confirm on-target effects of UNC6934.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. researchgate.net [researchgate.net]
- 4. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Small Molecule Stability in Experimental Buffers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors. Given the limited public information on UNC7145, this guide addresses common challenges applicable to a wide range of small molecule inhibitors to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor is precipitating out of my aqueous experimental buffer. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1] Always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH.[1][2] Experiment with different pH values to find the optimal range for your molecule's solubility.
-
Use a different solvent system: Consider using a co-solvent system, such as ethanol or polyethylene glycol (PEG), or a formulation with excipients to improve solubility.[1][2]
Q2: I am observing inconsistent results between experimental batches. What are the likely causes?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Small molecules can degrade over time, especially with exposure to light, repeated freeze-thaw cycles, or suboptimal storage conditions.[2][3] It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[2]
-
Pipetting and Handling Errors: Minor variations in pipetting can lead to significant differences in final compound concentrations. Ensure your pipettes are regularly calibrated and use consistent techniques.[2]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact how cells respond to a compound.[2] Standardize your cell culture protocol and regularly test for mycoplasma contamination.[2]
Q3: My small molecule inhibitor solution has changed color. What does this indicate?
A3: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[3] It is crucial to assess the integrity of the compound before proceeding with your experiments.[3]
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of compound activity.
This is a common problem that can arise from the degradation of the small molecule inhibitor in your solution. The following provides a systematic approach to troubleshoot this issue.
1. Assess Compound Stability:
-
Storage Conditions: Ensure your stock solutions are stored correctly. For many small molecules, storage at -20°C or -80°C in a desiccated environment is recommended.[1][3] Avoid repeated freeze-thaw cycles.[3]
-
Light Exposure: Protect your compound from light, as UV and visible light can induce photochemical degradation.[3] Store solutions in amber vials or wrap containers in foil.[3]
-
Air (Oxygen) Exposure: Some compounds are susceptible to oxidation.[3] If you suspect this, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3]
-
pH: The stability of many compounds is pH-dependent.[3] Maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary.[3]
2. Verify Solution Preparation:
-
Fresh Dilutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.[2]
-
Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) to prepare stock solutions. Water content in DMSO can compromise the stability of your compound over time.
Issue: Suspected Compound Aggregation
-
Symptoms: You may observe a very steep, non-sigmoidal dose-response curve in an inhibition assay, or high variability in results between replicate wells.[4]
-
Troubleshooting Protocol: Repeat your primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[4]
-
Data Analysis: If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for inhibition by colloidal aggregation.[4]
Data Presentation
Table 1: Recommended Storage Conditions for Small Molecule Inhibitors
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration.[1] |
| 4°C | Up to 2 years | Check the datasheet for specific recommendations.[1] | |
| In DMSO | -20°C or -80°C | 6 months - 1 year | Avoid repeated freeze-thaw cycles.[3] |
Table 2: General Guidelines for DMSO Concentration in Cell-Based Assays
| DMSO Concentration | Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[1] | Ideal for most experiments. |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines.[1] | A common working range; always run a vehicle control. |
| > 0.5% - 1% | Can be cytotoxic to some cells and may induce off-target effects.[1] | Use with caution and extensive controls. |
Experimental Protocols
Protocol 1: Assessing Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor.
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.[1]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[1] This will create a range of final compound concentrations.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect for precipitation or measure turbidity using a plate reader at 620 nm. The highest concentration that remains clear is an estimate of the kinetic solubility.
Protocol 2: Stability Assessment by HPLC
This protocol allows for the quantitative assessment of compound stability over time.
-
Prepare Fresh Solution: Prepare a fresh solution of your compound in the desired experimental buffer at the working concentration.
-
Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area of your compound. This will serve as your baseline.[3]
-
Storage: Store the remaining solution under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light, etc.).[3]
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week), take an aliquot and re-analyze by HPLC.[3]
-
Data Analysis: Compare the peak area of your compound at each timepoint to the T=0 value to determine the percentage of degradation.[3]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for solvent selection.
Caption: Factors affecting small molecule stability.
References
Technical Support Center: UNC7145 & Western Blotting
This technical support center provides troubleshooting guidance for researchers encountering issues with non-specific binding in Western blot experiments, with a specific focus on clarifying the role of UNC7145.
Frequently Asked Questions (FAQs)
Q1: I am seeing high non-specific binding with my this compound antibody in a Western blot. What could be the cause?
A crucial point to understand is that This compound is not an antibody . It is a chemical compound that serves as a negative control for UNC6934, a potent and selective chemical probe that targets the N-terminal PWWP domain of the NSD2 protein.[1][2][3] Therefore, this compound should not be used as a primary antibody in a Western blot experiment, as it is not designed to bind to a specific protein target in this application. The non-specific binding you are observing is likely due to the chemical nature of the compound interacting non-specifically with proteins on the membrane.
Q2: What is the intended use of this compound?
This compound is designed to be used in cell-based or biochemical assays alongside UNC6934 to demonstrate that the observed effects of UNC6934 are due to its specific interaction with the NSD2-PWWP1 domain.[1][4] In such experiments, this compound, being structurally similar but inactive against NSD2-PWWP1, should not produce the same biological effect as UNC6934.
Q3: I need to perform a Western blot to detect NSD2. What should I use?
To detect NSD2 protein via Western blot, you will need to use a validated primary antibody that is specific for NSD2. It is recommended to consult antibody supplier datasheets for information on validated applications and recommended protocols.
Troubleshooting Guide: Western Blot Non-Specific Binding
Non-specific binding in Western blotting can obscure results and lead to incorrect interpretations. Below are common causes and solutions for this issue.
Issue 1: High Background
High background can manifest as a general darkening of the membrane, making it difficult to distinguish specific bands.
| Potential Cause | Troubleshooting Recommendation |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5] Optimize the blocking buffer; common choices include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.[5] For phospho-antibodies, BSA is generally preferred. |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. Perform a titration experiment to determine the optimal concentration. |
| Secondary Antibody Concentration Too High | Decrease the concentration of the secondary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure the volume of wash buffer is sufficient to fully submerge the membrane. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and blocking buffer. |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
Issue 2: Non-Specific Bands
The appearance of distinct, incorrect bands in addition to the target protein band.
| Potential Cause | Troubleshooting Recommendation |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration. |
| Primary Antibody Cross-Reactivity | Use a more specific primary antibody. Consider using a monoclonal antibody if a polyclonal antibody is causing issues. |
| Secondary Antibody Cross-Reactivity | Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize cross-reactivity. |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane. A typical range is 10-50 µg of total cell lysate.[6] |
| Sample Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[7] |
| Inefficient Blocking | Optimize the blocking buffer and incubation time as described for high background. |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for Western blotting. Optimization of specific steps may be required for your particular protein of interest and antibodies.
1. Sample Preparation
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[6]
2. SDS-PAGE
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
4. Blocking
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[5]
5. Primary Antibody Incubation
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]
6. Washing
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
7. Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
8. Final Washes
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the signal using a CCD camera-based imager or X-ray film.
Visualizations
Caption: A general workflow for a Western blot experiment.
Caption: A troubleshooting flowchart for non-specific binding in Western blots.
Caption: Simplified diagram of NSD2 function and chemical probe interaction.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. blog.addgene.org [blog.addgene.org]
Technical Support Center: Refinement of Novel Compound (e.g., UNC7145-like) Delivery for In Vivo Studies
Disclaimer: Information regarding a specific compound designated "UNC7145" is not publicly available. This guide provides troubleshooting and frequently asked questions for the in vivo delivery of a hypothetical novel small molecule inhibitor, referred to as "this compound-like," facing common developmental challenges.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the in vivo administration of novel small molecule compounds. The following sections provide practical guidance in a question-and-answer format, supplemented with data tables, experimental protocols, and visualizations to enhance clarity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial parameters to assess for a novel compound like this compound before in vivo delivery?
A1: Before proceeding to in vivo studies, it is crucial to characterize the physicochemical properties of your compound. The most critical parameters include aqueous solubility, stability at different pH values and temperatures, and its octanol-water partition coefficient (LogP) to predict its lipophilicity and potential for membrane permeability.
Q2: How do I select an appropriate vehicle for my compound for in vivo studies?
A2: Vehicle selection is critical for ensuring the bioavailability and minimizing the toxicity of your compound. The choice depends on the compound's solubility and the intended route of administration. A tiered approach is recommended, starting with simple aqueous solutions and progressing to more complex formulations if needed. See the table below for a comparison of common vehicles.
Q3: My compound is showing poor bioavailability after oral administration. What are the potential causes and solutions?
A3: Poor oral bioavailability can stem from several factors: low solubility in gastrointestinal fluids, poor permeability across the intestinal wall, or extensive first-pass metabolism in the liver. To address this, consider formulation strategies such as creating a suspension, using solubility-enhancing excipients, or exploring alternative routes of administration like intraperitoneal (IP) or intravenous (IV) injection.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution or Injection
-
Question: My compound is soluble in the stock solution (e.g., DMSO) but precipitates when diluted in an aqueous vehicle for injection. What should I do?
-
Answer: This is a common issue for hydrophobic compounds. To mitigate this, you can:
-
Decrease the final concentration of the organic solvent: Aim for a final DMSO concentration of <10% in the dosing solution, though the tolerable percentage can vary by animal model and route of administration.
-
Use co-solvents: Incorporate co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol in your vehicle.
-
Employ surfactants: Surfactants such as Tween® 80 or Cremophor® EL can help to maintain the compound in solution.
-
Prepare a suspension: If the compound is not amenable to solubilization, a micronized suspension in a vehicle like 0.5% methylcellulose can be an effective alternative.
-
Issue 2: Inconsistent Efficacy or High Variability in Animal Studies
-
Question: I am observing high variability in the therapeutic response between animals in the same treatment group. What could be the cause?
-
Answer: High variability can be due to issues with the formulation, dosing procedure, or the compound's stability.
-
Formulation: Ensure your formulation is homogeneous. If it is a suspension, make sure it is uniformly suspended before each animal is dosed.
-
Dosing Accuracy: For oral gavage, ensure accurate placement to avoid accidental administration into the lungs. For injections, confirm the correct volume is being administered.
-
Stability: Verify the stability of your compound in the chosen vehicle over the duration of the experiment. The compound may be degrading at room temperature or in the aqueous environment.
-
Data Presentation: Vehicle Formulation Comparison
The following table summarizes common vehicle formulations and their suitability for compounds with varying solubility profiles.
| Vehicle Composition | Solubility Enhancement | Common Routes | Potential Issues |
| Saline (0.9% NaCl) | Low | IV, IP, SC | Only for highly water-soluble compounds. |
| 10% DMSO in Saline | Moderate | IV, IP | Potential for DMSO-related toxicity at higher concentrations. |
| 5% Tween® 80 in Saline | Moderate to High | IV, IP, PO | Can cause histamine release and hypersensitivity reactions in some animals. |
| 40% PEG400 in Saline | High | IV, IP, PO | Can be viscous; potential for renal toxicity with chronic dosing. |
| 0.5% Methylcellulose in Water | N/A (Suspension) | PO | Requires uniform suspension; not suitable for IV. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection
-
Weigh the required amount of the this compound-like compound.
-
Dissolve the compound in a minimal amount of 100% DMSO to create a stock solution (e.g., 100 mg/mL).
-
In a separate sterile tube, prepare the co-solvent vehicle. For a final formulation of 10% DMSO, 40% PEG400, and 50% saline:
-
Add 4 parts of PEG400.
-
Add 5 parts of sterile saline.
-
Vortex to mix thoroughly.
-
-
Slowly add 1 part of the compound's DMSO stock solution to the 9 parts of the co-solvent vehicle while vortexing.
-
Visually inspect the final solution for any precipitation. If the solution is clear, it is ready for injection.
Visualizations
Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound-like inhibitor.
minimizing UNC7145 toxicity in animal models
UNC7145 is a negative control compound for UNC6934, a potent and selective chemical probe for the PWWP domain of NSD2. As a negative control, this compound is structurally similar to UNC6934 but is inactive against the NSD2 PWWP1 domain. This technical support center provides guidance on the proper use of this compound in animal models and offers troubleshooting advice for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the intended use of this compound in animal models?
A1: this compound is designed to be used as a negative control alongside its active counterpart, UNC6934, in animal studies. Its purpose is to help researchers distinguish the on-target effects of UNC6934 from any non-specific or off-target effects that may arise from the chemical scaffold itself.
Q2: Should I expect to see any toxicity with this compound?
A2: At appropriate concentrations, this compound is not expected to exhibit significant toxicity. Studies have shown limited cytotoxicity of both UNC6934 and this compound in cell-based assays, suggesting their suitability for biological experiments.[1] However, like any compound, high concentrations or issues with formulation can lead to adverse effects.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo experiments, the choice of vehicle is critical and should be determined based on the route of administration and the specific animal model. It is essential to first determine the solubility of this compound in various pharmaceutically acceptable vehicles. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.
Q4: Are there any known off-target effects of this compound?
A4: Both UNC6934 and this compound have been profiled against a panel of 90 central nervous system receptors, channels, and transporters. At a concentration of 10 µM, UNC6934 showed greater than 50% inhibition of two targets, with a measurable inhibitory constant for the human sodium-dependent serotonin transporter.[2] While specific off-target screening data for this compound is not detailed, its structural similarity to UNC6934 suggests that at high concentrations, off-target activities could be possible. It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide: Unexpected Toxicity in Animal Models
If you observe unexpected adverse effects such as weight loss, lethargy, or mortality in animals treated with this compound, consider the following troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Acute toxicity upon injection (e.g., distress, seizures) | Vehicle incompatibility or precipitation: The formulation may be causing an embolism or irritation. | 1. Visually inspect the formulation for any precipitation before and after dilution. 2. Test the tolerability of the vehicle alone in a small cohort of animals. 3. Consider alternative, well-tolerated vehicle formulations. |
| Delayed toxicity (e.g., weight loss, organ damage) | Compound instability or degradation: The compound may be degrading into toxic byproducts. | 1. Ensure proper storage of the stock solution and formulation. 2. Prepare fresh formulations before each administration. 3. If possible, analyze the stability of the compound in the chosen vehicle over the experiment's duration. |
| High dosage: The concentration used may be too high, leading to off-target effects. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model. 2. Use the lowest possible dose that is still a relevant control for the active compound (UNC6934). | |
| Impurity in the compound batch: The synthesized batch of this compound may contain toxic impurities. | 1. Verify the purity of your compound batch using analytical methods such as HPLC-MS. 2. If purity is a concern, obtain a new, high-purity batch of the compound. | |
| Inconsistent results between experiments | Variability in formulation preparation: Inconsistent preparation can lead to different effective concentrations being administered. | 1. Standardize the formulation protocol, ensuring consistent sonication, heating, and mixing. 2. Prepare a sufficient volume of the formulation for the entire study cohort to minimize batch-to-batch variability. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing significant toxicity.
Methodology:
-
Animal Model: Select the appropriate animal strain, age, and sex for your study.
-
Group Allocation: Divide animals into groups of 3-5 per dose level. Include a vehicle-only control group.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose range should be informed by any available in vitro data and the expected efficacious dose of the active compound, UNC6934.
-
Formulation and Administration: Prepare the formulation of this compound in a suitable vehicle. Administer the compound via the intended route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. Follow a standardized scoring sheet.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight.
Visualizations
Caption: Experimental workflow for using this compound as a negative control.
Caption: Logic diagram for troubleshooting unexpected this compound toxicity.
References
Technical Support Center: Protocol Modifications for Drug-Resistant Cell Lines
Disclaimer: The following troubleshooting guides, FAQs, and protocols are based on established methodologies for developing and experimenting with drug-resistant cancer cell lines. Direct experimental data for a compound designated "UNC7145" was not found in the available literature. Therefore, this guide provides general principles and strategies that can be adapted for novel or uncharacterized compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with resistant cell lines.
| Problem/Observation | Potential Cause | Suggested Solution |
| No significant difference in cytotoxicity between parental (sensitive) and putative drug-resistant cell lines. | 1. Incomplete development of resistance.[1] 2. Incorrect drug concentration range tested.[1] 3. Issues with the cytotoxicity assay (e.g., MTT, WST-1).[1][2] | 1. Continue gradual dose escalation of the drug over a longer period to select for a more robustly resistant population.[1] 2. Broaden the concentration range of the drug in your cytotoxicity assay (e.g., from nanomolar to high micromolar) to capture the full dose-response curve.[1] 3. Ensure proper cell seeding density and incubation times. Verify that the drug does not interfere with the assay reagents.[1] |
| High variability in experimental replicates. | 1. Inconsistent cell culture conditions.[1] 2. Pipetting errors.[1] 3. Cell line contamination (e.g., mycoplasma).[1] | 1. Maintain strict adherence to cell culture protocols, including passage number and confluency.[1] 2. Use calibrated pipettes and ensure thorough mixing of reagents.[1] 3. Regularly test cell lines for mycoplasma contamination.[1] |
| A known resistance-reversing agent (e.g., verapamil, elacridar) does not sensitize resistant cells to the drug. | 1. The primary resistance mechanism is not mediated by the targeted efflux pump (e.g., P-glycoprotein).[1][3] 2. Insufficient concentration of the reversing agent.[1] 3. The reversing agent is not effective against the specific transporter isoform expressed.[1] | 1. Investigate other resistance mechanisms, such as altered drug target expression/mutation or upregulation of anti-apoptotic proteins.[1][3] 2. Perform a dose-response experiment for the reversing agent to determine its optimal non-toxic concentration.[1] 3. Try other classes of resistance modulators. |
| Loss of resistant phenotype over time. | 1. Discontinuation of drug exposure in culture. 2. Cell line heterogeneity and overgrowth of sensitive subpopulations. | 1. To maintain the resistant phenotype, incubate the cell line with a maintenance concentration of the drug (e.g., IC10-IC20).[2] 2. Periodically re-determine the IC50 to ensure resistance is maintained.[2] Consider single-cell cloning to establish a homogeneous resistant population.[4] |
Frequently Asked Questions (FAQs)
???+ question "How do I develop a drug-resistant cell line?" To generate a resistant cell line, parental cancer cells are repeatedly exposed to incrementally increasing concentrations of the target drug over several weeks or months.[2] Cells that survive and proliferate at each stage are selected, expanded, and then exposed to a higher dose.[2] It is recommended to freeze cells at each stage of increased resistance.[2]
???+ question "What is a typical fold-increase in IC50 to confirm resistance?" A significant increase in the half-maximal inhibitory concentration (IC50) value indicates the development of resistance.[2] Generally, an increase in IC50 of at least 3- to 5-fold is considered evidence of a drug-resistant cell line, though it is often desirable to achieve a 10-fold or higher level of resistance for robust studies.[2]
???+ question "What are the common mechanisms of drug resistance?" Common mechanisms of drug resistance include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) actively pumps drugs out of the cell.[3]
-
Alteration of the drug target: Mutations in the target protein can prevent the drug from binding effectively.[5][6]
-
Drug inactivation: Cellular enzymes may metabolize the drug into an inactive form.[7][8]
-
Activation of alternative signaling pathways: Cancer cells can bypass the inhibited pathway to maintain proliferation and survival.[9]
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can prevent the cell from undergoing programmed cell death.[3]
???+ question "How can I overcome drug resistance in my experiments?" Several strategies can be employed to overcome drug resistance:
-
Combination therapy: Using a second agent that targets a different pathway can create a synergistic effect and prevent the emergence of resistance.[5][9]
-
Efflux pump inhibitors: Co-administration of an inhibitor of P-glycoprotein (e.g., verapamil, elacridar, tariquidar) can increase the intracellular concentration of the primary drug.[3][9]
-
Nanoparticle delivery: Encapsulating drugs in nanoparticles can help bypass efflux pumps and improve drug delivery to the tumor.[3][9]
-
Targeting alternative pathways: If resistance is due to the activation of a compensatory pathway, inhibitors of that pathway can be used.[9]
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol outlines the general steps for creating a drug-resistant cell line by continuous exposure to a cytotoxic agent.
-
Determine Parental IC50: First, determine the IC50 of the parental cell line for the selected drug using a standard cell viability assay (e.g., WST-1 or MTT).
-
Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC10-IC20.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them.
-
Stepwise Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the drug, increase the drug concentration. A 1.5- to 2-fold increase is a common starting point.[2]
-
Repeat and Expand: Repeat the process of monitoring, subculturing, and dose escalation. This process can take several months.
-
Cryopreservation: At each successful concentration increase, cryopreserve a batch of cells. This is crucial in case the cells do not survive a subsequent dose increase.[2]
-
Confirmation of Resistance: Once the desired level of resistance is achieved, confirm the new IC50 value and compare it to the parental cell line. A significant increase confirms the resistant phenotype.[2]
-
Maintenance Culture: To maintain resistance, the cell line should be continuously cultured in a medium containing a maintenance concentration of the drug (typically the IC10-IC20 of the resistant line).[2]
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
This protocol can be used to determine if increased P-glycoprotein (P-gp) efflux activity is a mechanism of resistance in your cell line.
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in a suitable buffer or medium.
-
Inhibitor Pre-incubation (Control): For a control group, pre-incubate a sample of the resistant cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.[1]
-
Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to all cell suspensions to a final concentration of 1 µg/mL.[1]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye uptake.[1]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.[1]
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor for the respective groups) and incubate at 37°C for 1-2 hours to allow for dye efflux.[1]
-
Final Wash and Analysis: Wash the cells again with ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Interpretation: Resistant cells with high P-gp activity will show lower Rhodamine 123 fluorescence compared to parental cells. The inhibitor-treated resistant cells should show restored fluorescence, similar to the parental cells.
Visualizations
Caption: Workflow for developing drug-resistant cell lines.
Caption: P-glycoprotein mediated drug efflux mechanism.
Caption: Troubleshooting resistance-reversing agent failure.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of drug resistance: quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Compound Precipitation
As extensive research has not yielded any public information for a compound designated "UNC7145," this technical support center provides a generalized framework for troubleshooting precipitation in stock solutions. The principles and protocols outlined below are broadly applicable to small molecule research compounds and can be adapted once the specific properties of this compound are known.
This guide is intended for researchers, scientists, and drug development professionals encountering precipitation issues with research compounds in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my compound precipitate out of its DMSO stock solution?
A1: Precipitation from a Dimethyl Sulfoxide (DMSO) stock solution is a common issue that can stem from several factors. One primary cause is the hygroscopic nature of DMSO, which readily absorbs atmospheric moisture. This introduction of water can significantly lower the solubility of hydrophobic compounds, leading to precipitation.[1] Other factors include the stock concentration exceeding the compound's solubility limit in DMSO, or improper storage conditions such as repeated freeze-thaw cycles.[1][2]
Q2: What is the first step if I observe a precipitate in my stock solution?
A2: The initial step should be to attempt to redissolve the compound. This can often be achieved by gently warming the solution in a water bath (not exceeding 40°C) and vortexing or sonicating the vial.[2][3][4] This process increases the kinetic energy, which can help overcome the solid's lattice energy and encourage dissolution.[4]
Q3: Can I use a stock solution that has a visible precipitate?
A3: It is strongly advised not to use a stock solution with a visible precipitate. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]
Q4: How can I prevent my compound from precipitating in the future?
A4: To prevent precipitation, it is crucial to follow best practices for preparing and storing stock solutions. Always use high-purity, anhydrous DMSO to minimize water contamination.[4] It is also highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and frequent exposure to air.[2][3] Storing these aliquots at a consistent, low temperature (e.g., -20°C or -80°C) is also critical.[2]
Q5: My compound dissolves in DMSO but precipitates when diluted into an aqueous buffer. What should I do?
A5: This phenomenon, often called "antisolvent precipitation" or "crashing out," occurs due to the rapid change in solvent polarity.[1][5] To mitigate this, consider a stepwise dilution of the DMSO stock into your aqueous buffer rather than a single large dilution.[1][3] Using a co-solvent in the final buffer or adjusting the pH (if the compound's solubility is pH-dependent) can also help maintain solubility.[1]
Troubleshooting Guides
Issue 1: Precipitate observed in DMSO stock solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Water Contamination [1][4] | Use fresh, anhydrous DMSO for stock preparation. Store stock solutions in tightly sealed vials with desiccant. | The compound remains dissolved. |
| Concentration Exceeds Solubility [2] | Prepare a new stock solution at a lower concentration. Perform a solubility test to determine the maximum solubility. | A clear, stable stock solution is achieved. |
| Improper Storage (Freeze-Thaw Cycles) [1][2] | Aliquot stock solution into single-use vials to minimize freeze-thaw events. | The compound remains in solution during storage. |
| Low Temperature Storage [3][4] | Gently warm the solution to 37°C and sonicate or vortex to redissolve. For some compounds, storage at 4°C may be preferable to freezing. | The precipitate redissolves, and the solution becomes clear. |
Issue 2: Precipitate forms upon dilution into aqueous media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antisolvent Precipitation ("Crashing Out") [1][5] | Perform a stepwise or serial dilution instead of a single large volume dilution. Add the stock solution to the aqueous buffer while vortexing. | The compound remains in solution at the desired final concentration. |
| Final Concentration Too High [5] | Reduce the final working concentration of the compound in the aqueous medium. | The compound stays dissolved in the final working solution. |
| pH of Aqueous Buffer [1][3] | If the compound is ionizable, adjust the pH of the aqueous buffer to increase solubility. | The compound's solubility is enhanced, preventing precipitation. |
| Insufficient DMSO in Final Solution [4] | Ensure the final concentration of DMSO is sufficient to maintain solubility, while being compatible with the experimental system (typically ≤ 0.5%). | The compound remains dissolved at an optimized final DMSO concentration. |
Experimental Protocols
Protocol: Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound
-
100% Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer.[3]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~1 µM).
-
Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate in triplicate.
-
Add Aqueous Buffer: Add a corresponding volume of the aqueous buffer (e.g., 198 µL) to each well to achieve a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours).[1]
-
Measurement: Measure the turbidity of each well using a plate reader. An increase in absorbance or light scattering indicates the formation of a precipitate.[1][3]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.
Visualizations
Caption: Troubleshooting workflow for stock solution precipitation.
Caption: Experimental workflow for kinetic solubility assessment.
References
optimizing incubation time for UNC7145 treatment
This technical support center provides guidance for researchers using UNC7145 in their experiments. The following information addresses common questions and potential issues to ensure proper experimental design and data interpretation.
Understanding the Role of this compound
It is critical to understand that This compound is an inactive derivative of UNC6934 and serves as a negative control .[1][2][3] UNC6934 is a chemical probe that inhibits the protein-protein interaction between the PWWP1 domain of the histone methyltransferase NSD2 and histone H3K36me2 nucleosomes.[1][3] Therefore, this compound is used in parallel with UNC6934 to demonstrate that the observed biological effects are due to the specific inhibition of the NSD2-PWWP1 interaction by UNC6934 and not due to off-target effects of the chemical scaffold.
For this reason, optimizing the incubation time of this compound independently is not a relevant experimental goal. Instead, the incubation time and concentration of this compound should mirror the conditions used for its active counterpart, UNC6934.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is the inactive diastereomer of UNC6934 and is intended for use as a negative control in experiments with UNC6934.[1][2][3] It allows researchers to distinguish specific effects of NSD2-PWWP1 inhibition from non-specific or off-target effects.
Q2: At what concentration and for how long should I incubate my cells with this compound?
A2: The concentration and incubation time for this compound should be identical to the conditions used for UNC6934 in your experiment. Recommended concentrations for UNC6934 in cellular assays are typically up to 10 µM.[2] A common incubation time reported in studies with U2OS cells is 4 hours.[1] However, the optimal time and concentration will depend on the cell type and the specific assay being performed.
Q3: What is the mechanism of action of the active compound, UNC6934?
A3: UNC6934 is a potent antagonist of the NSD2-PWWP1 domain.[1] It binds to the PWWP1 domain of NSD2, preventing its interaction with H3K36me2 on nucleosomes.[1][3] This disruption can lead to changes in NSD2 localization within the cell, specifically causing its accumulation in the nucleolus.[3][4]
Q4: What is the NSD2 signaling pathway?
A4: NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2).[5] This histone mark is associated with active gene transcription.[5] NSD2 is involved in various cellular processes, including cell cycle regulation, DNA damage response, and has been implicated in the development of several cancers, including multiple myeloma and certain types of leukemia.[6][7][8] Dysregulation of NSD2 can lead to aberrant gene expression and contribute to oncogenesis.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No difference observed between UNC6934 and this compound treated cells. | The biological system or endpoint being measured is not sensitive to NSD2-PWWP1 inhibition. | - Confirm the expression and activity of NSD2 in your cell line. - Choose an endpoint known to be affected by NSD2 activity, such as H3K36me2 levels or the expression of NSD2 target genes. |
| The concentration of UNC6934 is too low or the incubation time is too short. | - Perform a dose-response experiment with UNC6934 to determine the optimal concentration. - Perform a time-course experiment to identify the optimal incubation duration. | |
| The compound has degraded. | - Ensure proper storage of UNC6934 and this compound at -20°C.[1] | |
| High background or non-specific effects are observed with both UNC6934 and this compound. | The compound concentration is too high, leading to off-target effects. | - Lower the concentration of both UNC6934 and this compound. |
| The cell line is particularly sensitive to the chemical scaffold. | - Consider using a different cell line to validate the findings. | |
| The assay itself has high background. | - Optimize the assay conditions, including washing steps and reagent concentrations. | |
| Variability between replicate experiments. | Inconsistent cell culture conditions. | - Ensure consistent cell density, passage number, and growth phase for all experiments. |
| Inaccurate pipetting or compound dilution. | - Calibrate pipettes regularly and prepare fresh dilutions of the compounds for each experiment. |
Experimental Protocols
The following are generalized protocols for using UNC6934 and its negative control, this compound. These should be adapted to your specific cell type and experimental needs.
Protocol 1: Cell Treatment for Protein Localization Studies
This protocol is based on the methods used to observe the relocalization of NSD2.[1]
-
Cell Plating: Plate cells (e.g., U2OS) on appropriate culture plates or coverslips to allow for adherence and growth to the desired confluency.
-
Compound Preparation: Prepare stock solutions of UNC6934 and this compound in a suitable solvent, such as DMSO.[1]
-
Treatment: Dilute the stock solutions to the final desired concentration (e.g., 5 µM) in cell culture medium.[1] Treat cells with UNC6934, this compound, or a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 4 hours).[1]
-
Analysis: Following incubation, fix, permeabilize, and stain the cells for NSD2 and a nucleolar marker (e.g., fibrillarin) to analyze protein localization by immunofluorescence microscopy.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of UNC6934 with its target, NSD2, in a cellular context.
-
Cell Culture and Treatment: Culture cells to a high density and treat with UNC6934, this compound, or vehicle control at the desired concentration and for the determined incubation time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins and collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble NSD2 in each sample by Western blotting. Increased thermal stability of NSD2 in the presence of UNC6934 compared to this compound indicates target engagement.
Quantitative Data
The following tables summarize key quantitative data for UNC6934, which should be used to guide the experimental design for both the active compound and its negative control, this compound.
Table 1: In Vitro Binding Affinity and Cellular Potency of UNC6934
| Assay | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Kd for NSD2-PWWP1 | 80 nM | [1] |
| NanoBRET in U2OS cells | IC50 for disrupting NSD2-H3K36me2 interaction | 1.09 µM | [1] |
Table 2: Recommended Concentration and Incubation Times for UNC6934/UNC7145 in Cell-Based Assays
| Cell Line | Assay | Concentration | Incubation Time | Reference |
| U2OS | NSD2 Localization | 5 µM | 4 hours | [1] |
| General | Cellular Assays | Up to 10 µM | Varies | [2] |
Visualizations
NSD2 Signaling Pathway
Caption: Simplified diagram of the NSD2 signaling pathway and the inhibitory action of UNC6934.
Experimental Workflow for UNC6934/UNC7145 Treatment
Caption: Logical workflow for experiments using UNC6934 and its negative control, this compound.
Troubleshooting Logic for this compound Experiments
Caption: A decision-making diagram for troubleshooting common issues in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
Validation & Comparative
Validating Mps1 Inhibition: A Comparative Guide to siRNA Knockdown and Small Molecule Inhibitors
Introduction
In the pursuit of novel cancer therapeutics, Monopolar spindle 1 (Mps1) kinase has emerged as a critical target. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. Inhibition of Mps1 disrupts this checkpoint, leading to mitotic errors and ultimately, cell death in cancerous cells. Consequently, the development and validation of Mps1 inhibitors are of significant interest to researchers and drug developers.
A cornerstone of validating a small molecule inhibitor's on-target effects is to compare its cellular phenotype to that induced by genetic knockdown of the target protein. This guide provides a framework for validating Mps1 inhibitors by comparing their effects to those of Mps1 silencing using small interfering RNA (siRNA).
Clarification on UNC7145: It is important to note that the compound this compound is not an Mps1 inhibitor. Scientific literature describes this compound as an inactive derivative and a negative control for UNC6934, a chemical probe that targets the PWWP domain of NSD2, a histone methyltransferase.[1][2][3] Therefore, a direct comparison of this compound to Mps1 siRNA for Mps1 validation is not scientifically valid. This guide will proceed by outlining the principles and methodologies for validating any potent Mps1 inhibitor against Mps1 siRNA knockdown, using the concept of a specific inhibitor and its negative control as a best practice.
The Validation Workflow: Small Molecule Inhibitor vs. siRNA
The core principle of this validation strategy is to ascertain whether the phenotypic effects of a chemical inhibitor are consistent with the known consequences of depleting its target protein. An ideal Mps1 inhibitor should phenocopy the effects of Mps1 siRNA knockdown.
Caption: A logical workflow for validating an Mps1 inhibitor.
Mps1 Signaling Pathway and Points of Intervention
Mps1 plays a pivotal role in the spindle assembly checkpoint by phosphorylating multiple downstream targets, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of key mitotic proteins, thereby delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.
Caption: Mps1 signaling pathway and intervention points.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative outcomes from experiments designed to validate an Mps1 inhibitor.
Table 1: Mps1 Protein Expression Levels
| Treatment Group | Normalized Mps1 Protein Level (vs. Loading Control) | Expected Outcome |
| Untreated Control | 1.0 | Baseline Mps1 expression |
| Mps1 Inhibitor | ~1.0 | No significant change in total Mps1 protein |
| Negative Control | ~1.0 | No significant change in total Mps1 protein |
| Scrambled siRNA | ~1.0 | No significant change in total Mps1 protein |
| Mps1 siRNA | < 0.3 | Significant reduction in Mps1 protein |
Table 2: Cell Cycle Distribution Analysis
| Treatment Group | % Cells in Sub-G1 | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Expected Outcome |
| Untreated Control | < 5% | 45-55% | 20-30% | 15-25% | Normal distribution |
| Mps1 Inhibitor | > 15% | Variable | Variable | Increased initially, then aneuploidy | Mitotic override, apoptosis |
| Negative Control | < 5% | 45-55% | 20-30% | 15-25% | Normal distribution |
| Scrambled siRNA | < 5% | 45-55% | 20-30% | 15-25% | Normal distribution |
| Mps1 siRNA | > 15% | Variable | Variable | Increased initially, then aneuploidy | Mitotic override, apoptosis |
Note: Specific percentages can vary between cell lines and experimental conditions.
Table 3: Apoptosis Induction
| Treatment Group | % Apoptotic Cells (Annexin V Positive) | Expected Outcome |
| Untreated Control | < 5% | Baseline apoptosis |
| Mps1 Inhibitor | > 20% | Significant increase in apoptosis |
| Negative Control | < 5% | Baseline apoptosis |
| Scrambled siRNA | < 5% | Baseline apoptosis |
| Mps1 siRNA | > 20% | Significant increase in apoptosis |
Experimental Protocols
Mps1 siRNA Knockdown
-
Cell Seeding: Plate cells (e.g., HeLa or U2OS) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute Mps1-targeting siRNA and a non-targeting (scrambled) control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 10-20 minutes at room temperature to allow complex formation, and then add the complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection before harvesting for analysis. The optimal time should be determined to ensure maximal protein knockdown.
Western Blotting for Mps1 Expression
-
Cell Lysis: After the incubation period, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against Mps1 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody. A loading control, such as β-actin or GAPDH, should be probed on the same membrane.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest cells by trypsinization, including any floating cells from the medium, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Rehydrate the cells by washing with PBS, then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population, which is indicative of apoptotic cells.[4][5][6]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis.[4]
Conclusion
Validating the on-target effects of a novel Mps1 inhibitor is paramount for its development as a potential therapeutic agent. A direct comparison of the inhibitor's effects with those of Mps1 siRNA knockdown provides a robust method for confirming its mechanism of action. An effective Mps1 inhibitor should faithfully replicate the key cellular phenotypes of Mps1 depletion, namely the override of the spindle assembly checkpoint, subsequent mitotic catastrophe, and induction of apoptosis. The inclusion of a structurally related, inactive negative control is crucial to ensure that the observed effects are not due to off-target activities of the chemical scaffold. This comprehensive validation approach strengthens the rationale for advancing promising Mps1 inhibitors into further preclinical and clinical development.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Mps1 Kinase Inhibitors: A Comparative Efficacy Guide
A critical clarification for researchers: UNC7145 is not an inhibitor of Monopolar Spindle 1 (Mps1) kinase. Initial inquiries into the comparative efficacy of this compound alongside known Mps1 inhibitors have revealed a case of mistaken identity. This compound is documented as an inactive derivative of UNC6934. UNC6934 acts as an inhibitor of the protein-protein interaction between histone-lysine N-methyltransferase NSD2 and dimethylated lysine 36 histone 3 (H3K36me2) nucleosomes. Consequently, this compound serves as a negative control in studies pertaining to the activity of UNC6934[1].
This guide will therefore proceed with an objective comparison of the efficacy of several well-characterized Mps1 inhibitors, providing researchers, scientists, and drug development professionals with a valuable resource for navigating this class of therapeutic agents. Mps1 is a crucial kinase in the spindle assembly checkpoint (SAC), a vital cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anti-cancer drug development.
The Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
The Mps1 kinase plays a pivotal role in the spindle assembly checkpoint (SAC), a signaling pathway that ensures proper chromosome segregation during cell division. When chromosomes are not correctly attached to the mitotic spindle, Mps1 is activated and initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation. The following diagram illustrates the key steps in this pathway.
Caption: Figure 1: Simplified diagram of the Mps1 signaling cascade within the Spindle Assembly Checkpoint.
Comparative Efficacy of Mps1 Inhibitors
The following tables summarize the in vitro potency of several prominent Mps1 inhibitors against the Mps1 kinase and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| BAY 1161909 | Mps1 | <10 | - | Not specified |
| BAY 1217389 | Mps1 | <10 | - | Not specified |
| CCT289346 (BOS172722) | Mps1 | - | - | Data not available in provided context |
| PF-7006 | Mps1 | - | <0.5 | Not specified |
| PF-3837 | Mps1 | - | <0.5 | Not specified |
| CFI-402257 | TTK (Mps1) | 1.7 | - | In vitro |
| Reversine | Mps1 | 6 | - | Kinase domain, 50 µM ATP |
| Mps-BAY1 | Mps1 | 1-10 | - | In vitro kinase assay |
| Mps-BAY2a | Mps1 | 1-10 | - | In vitro kinase assay |
| Mps-BAY2b | Mps1 | 1-10 | - | In vitro kinase assay |
Table 2: Cellular Anti-Proliferative Activity
| Inhibitor | Cell Line | IC50 (nM) | Assay Type |
| BAY 1161909 | Various tumor cell lines | nM range | Proliferation assay |
| BAY 1217389 | Various tumor cell lines | nM range | Proliferation assay |
| PF-7006 | - | 2-6 (cellular IC50) | Not specified |
| PF-3837 | - | 2-6 (cellular IC50) | Not specified |
| Mps-BAY1 | Cancer cell lines | - | Proliferation arrest |
| Mps-BAY2a | Cancer cell lines | - | Proliferation arrest |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate the efficacy of Mps1 inhibitors.
Biochemical Kinase Assay (Generic Protocol)
This assay quantifies the direct inhibitory effect of a compound on Mps1 kinase activity.
Objective: To determine the IC50 value of an inhibitor against Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or non-radiolabeled)
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific Mps1 peptide substrate)
-
Test inhibitor (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Mps1 kinase, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done using a scintillation counter. For non-radiolabeled methods, this may involve antibody-based detection (e.g., ELISA) or luminescence-based ATP detection.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Figure 2: A generalized workflow for determining the in vitro potency of a kinase inhibitor.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The landscape of Mps1 inhibitors is populated by a range of potent and selective compounds with demonstrated anti-cancer activity. While the initial focus on this compound proved to be a misidentification, the comparative analysis of bona fide Mps1 inhibitors such as the BAY series, Pfizer's PF compounds, and others, provides valuable insights for researchers in the field. The data presented herein, alongside the outlined experimental protocols, offers a foundational resource for the continued investigation and development of Mps1-targeted cancer therapies. Future research will likely focus on improving selectivity, oral bioavailability, and overcoming potential resistance mechanisms to these promising anti-mitotic agents.
References
Lck Inhibitors in T-Cell Leukemia: A Comparative Analysis of Dasatinib and Emerging Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lck inhibitors for the treatment of T-cell leukemia, with a primary focus on the established therapeutic Dasatinib and other emerging inhibitors. This document outlines their mechanisms of action, preclinical and clinical efficacy, and resistance profiles, supported by experimental data and detailed protocols.
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key therapeutic target in T-cell acute lymphoblastic leukemia (T-ALL).[1] Inhibition of Lck can disrupt the downstream signaling cascades that drive the proliferation and survival of malignant T-cells.[1] Dasatinib, a multi-kinase inhibitor, has been identified as a potent Lck inhibitor and has shown efficacy in treating a subset of T-ALL patients.[2][3] This guide will compare Dasatinib with other Lck inhibitors, providing a detailed overview for researchers in the field.
Mechanism of Action: Targeting the Lck Signaling Cascade
Dasatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of Lck and preventing the phosphorylation of its downstream targets.[4] This action effectively blocks the initiation of the TCR signaling cascade, leading to the inhibition of T-cell activation and proliferation.[4] Beyond Lck, Dasatinib also inhibits other SRC family kinases, BCR-ABL, c-KIT, EPHA2, and PDGFRβ.[5][6][7]
Other Lck inhibitors, such as the dual Abl/Src inhibitor Ponatinib, also act as LCK inhibitors with therapeutic effects in T-ALL.[8] Novel approaches are also emerging, including Lck-targeting molecular glue degraders like UBX-363, which induce the degradation of the Lck protein rather than just inhibiting its kinase activity.[9]
Caption: Simplified Lck signaling pathway in T-cells and points of inhibition.
Comparative Efficacy of Lck Inhibitors
The efficacy of Lck inhibitors varies across different T-ALL subtypes and is influenced by the specific molecular characteristics of the leukemia.
Preclinical Data
| Inhibitor | Cell Line | IC50 / Effect | Reference |
| Dasatinib | HSB-2 | ~3483 nM (anti-proliferative) | [9] |
| CCRF-CEM | No inhibitory effect on tumor growth in xenograft | [9] | |
| KOPT-K1 | Sensitive to Dasatinib | [10] | |
| Jurkat, MOLT-4, PF-382 | Potent suppression of Lck phosphorylation | [11] | |
| Ponatinib | T-ALL cell lines | Slightly more potent than Dasatinib | [8] |
| UBX-363 | HSB-2 | ~0.121 nM (anti-proliferative) | [9] |
| CCRF-CEM | 11.12 nM (anti-proliferative) | [9] | |
| Saracatinib | HSB-2 | ~17.41 nM (anti-proliferative) | [9] |
A preclinical study evaluating Dasatinib and Ponatinib in 51 human T-ALL cases showed similar patterns of cytotoxic activity, with Ponatinib being slightly more potent.[8] In mouse models, orally administered Ponatinib demonstrated slower clearance and a higher area under the curve (AUC) compared to Dasatinib, although the maximum inhibition of phosphorylated Lck (pLCK) was comparable.[8]
A novel Lck degrader, UBX-363, has shown superior anti-proliferative activity in vitro compared to Dasatinib and Saracatinib, particularly in the Dasatinib-insensitive CCRF-CEM cell line.[9] In xenograft models, UBX-363 demonstrated faster tumor regression than Dasatinib in HSB-2 xenografts and effectively suppressed tumor growth in CCRF-CEM xenografts where Dasatinib had no effect.[9]
Clinical Data
Dasatinib is approved for the treatment of Philadelphia chromosome-positive (Ph+) ALL and is being investigated in other T-ALL subtypes.[12] Clinical trials have shown that Dasatinib in combination with chemotherapy is safe and effective in pediatric Ph-positive ALL.[12] A phase 2 trial combining Dasatinib with sequential CD19-CD22 CAR T-cell therapy in newly diagnosed Ph-positive ALL patients showed high rates of complete molecular remission and durable survival.[13][14][15][16]
Clinical data for other Lck inhibitors in T-cell leukemia is less mature. Ponatinib has been evaluated in a preclinical setting for T-ALL, with data suggesting it may be effective, particularly in cases with Dasatinib resistance.[8]
Mechanisms of Resistance
Resistance to Dasatinib can emerge through various mechanisms. In Ph-positive ALL, mutations in the BCR-ABL kinase domain, such as the T315I mutation, are a common cause of resistance.[17] In the context of Lck-driven T-ALL, a study developed a Dasatinib-resistant T-ALL cell line with an LCK T316I mutation, against which Ponatinib retained partial activity.[8] Stromal support has also been shown to provide protection against Dasatinib and allow for the emergence of viable drug-resistant cells.[18][19]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: T-ALL cell lines (e.g., Jurkat, MOLT-4) are seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with varying concentrations of Lck inhibitors (e.g., Dasatinib, Ponatinib) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for Lck Phosphorylation
-
Cell Lysis: T-ALL cells are treated with Lck inhibitors for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Lck (Tyr394) and total Lck.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for Western blot analysis of Lck phosphorylation.
Conclusion
Dasatinib remains a cornerstone in the targeted therapy of specific T-ALL subtypes due to its potent Lck inhibitory activity. However, the emergence of resistance and the identification of Dasatinib-insensitive leukemias highlight the need for alternative therapeutic strategies. Emerging Lck inhibitors, particularly novel degraders like UBX-363, show promise in overcoming some of the limitations of traditional kinase inhibitors and warrant further investigation in preclinical and clinical settings. A deeper understanding of the molecular dependencies of different T-ALL subtypes will be crucial for the rational application of these targeted therapies.
References
- 1. scbt.com [scbt.com]
- 2. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib with intensive chemotherapy is safe and effective in paediatric Ph-positive ALL - BJH [bjh.be]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. onclive.com [onclive.com]
- 15. Dasatinib and CAR T-Cell Therapy in Newly Diagnosed Philadelphia Chromosome–Positive Acute Lymphoblastic Leukemia: A Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dasatinib and CAR T-Cell Therapy in Newly Diagnosed Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Crucial Role of a Negative Control: A Comparative Guide to UNC6934 and its Inactive Analogue UNC7145 in Cancer Research
For researchers, scientists, and drug development professionals, the validation of a chemical probe's on-target effects is paramount. This guide provides a comprehensive comparison of the active chemical probe UNC6934, a potent antagonist of the NSD2-PWWP1 domain, and its closely related but inactive analogue, UNC7145. By presenting key experimental data, detailed protocols, and illustrating the underlying signaling pathways, this document highlights the indispensable role of a negative control in unequivocally demonstrating the specific biological consequences of target engagement.
UNC6934 has emerged as a valuable tool for investigating the function of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in various cancers, most notably in multiple myeloma with the t(4;14) translocation.[1][2] this compound, differing by a minor chemical modification, serves as an essential negative control, lacking significant affinity for the NSD2-PWWP1 domain.[1] This guide will dissect the experimental evidence that establishes the specific on-target activity of UNC6934 through direct comparison with this compound across various biophysical and cellular assays.
Quantitative Comparison of UNC6934 and this compound
The following tables summarize the key quantitative data from biophysical and cellular assays, starkly illustrating the difference in activity between UNC6934 and its negative control, this compound.
Table 1: Biophysical Assays - Binding Affinity and Target Engagement
| Assay Type | Compound | Target | Key Parameter | Value | Fold Difference (UNC6934 vs. This compound) |
| Surface Plasmon Resonance (SPR) | UNC6934 | NSD2-PWWP1 | Kd | 91 ± 8 nM | >219 |
| This compound | NSD2-PWWP1 | Kd | >20 µM | ||
| Differential Scanning Fluorimetry (DSF) | UNC6934 | NSD2-PWWP1 | ΔTm | Significant Stabilization | Not Applicable |
| This compound | NSD2-PWWP1 | ΔTm | No Significant Stabilization |
Table 2: In Vitro and Cellular Assays - Functional Inhibition
| Assay Type | Compound | System | Key Parameter | Value | Fold Difference (UNC6934 vs. This compound) |
| AlphaScreen | UNC6934 | NSD2-PWWP1 & H3K36me2 Nucleosome | IC50 | 104 ± 13 nM | >480 |
| This compound | NSD2-PWWP1 & H3K36me2 Nucleosome | IC50 | >50 µM | ||
| AlphaScreen | UNC6934 | full-length NSD2 & H3K36me2 Nucleosome | IC50 | 78 ± 29 nM | ~65 |
| This compound | full-length NSD2 & H3K36me2 Nucleosome | IC50 | 5.1 ± 1 µM | ||
| Cellular Localization | UNC6934 | U2OS cells | Effect | Induces nucleolar accumulation of NSD2 | Qualitative Difference |
| This compound | U2OS cells | Effect | No effect on NSD2 localization |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating the on-target effects of UNC6934 using this compound as a negative control.
Figure 1: Simplified signaling pathway of NSD2 and the inhibitory action of UNC6934.
Figure 2: Experimental workflow for validating on-target effects of UNC6934.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to differentiate the activities of UNC6934 and this compound.
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity and kinetics of UNC6934 and this compound to the NSD2-PWWP1 domain.
-
Methodology:
-
The NSD2-PWWP1 protein is immobilized on a sensor chip.
-
A series of concentrations of UNC6934 or this compound in solution are flowed over the chip surface.
-
The change in mass on the sensor surface due to binding is detected in real-time and measured in response units (RU).
-
Association and dissociation rates are recorded.
-
The equilibrium dissociation constant (Kd) is calculated from the kinetic data to determine binding affinity.[1]
-
AlphaScreen Assay
-
Objective: To measure the ability of UNC6934 and this compound to disrupt the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes in vitro.
-
Methodology:
-
Biotinylated H3K36me2 nucleosomes are bound to streptavidin-coated donor beads.
-
GST-tagged NSD2-PWWP1 is bound to anti-GST-coated acceptor beads.
-
In the absence of an inhibitor, the interaction between NSD2-PWWP1 and the nucleosome brings the donor and acceptor beads into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
UNC6934 or this compound is titrated into the reaction.
-
Disruption of the protein-nucleosome interaction by an active compound separates the beads, leading to a decrease in the AlphaScreen signal.
-
The IC50 value is determined by plotting the signal intensity against the compound concentration.[1]
-
Cellular Thermal Shift Assay (CETSA) / Differential Scanning Fluorimetry (DSF)
-
Objective: To confirm target engagement in a cellular or purified protein context by measuring the thermal stabilization of the target protein upon compound binding.
-
Methodology (DSF):
-
The purified NSD2-PWWP1 protein is mixed with a fluorescent dye that binds to hydrophobic regions of proteins.
-
UNC6934 or this compound is added to the protein-dye mixture.
-
The temperature is gradually increased, causing the protein to unfold and expose its hydrophobic core.
-
The dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.
-
Binding of a ligand like UNC6934 stabilizes the protein, resulting in a positive shift in the Tm.[1]
-
Confocal Microscopy for Cellular Localization
-
Objective: To visualize the effect of UNC6934 and this compound on the subcellular localization of endogenous NSD2.
-
Methodology:
-
Cancer cell lines (e.g., U2OS) are cultured on coverslips.
-
Cells are treated with a defined concentration of UNC6934, this compound, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[3]
-
After treatment, cells are fixed, permeabilized, and stained with a primary antibody against NSD2 and a fluorescently labeled secondary antibody.
-
The nucleus and nucleolus can be co-stained with specific markers (e.g., DAPI for the nucleus, fibrillarin for the nucleolus).
-
Images are acquired using a confocal microscope.
-
The localization of the NSD2 signal is analyzed to determine if it accumulates in the nucleolus in response to compound treatment.[1]
-
Conclusion
References
Comparative Analysis of UNC7145 and UNC8473: Information Not Publicly Available
A comprehensive comparative analysis of the compounds designated as UNC7145 and UNC8473 cannot be provided at this time. Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information regarding the chemical structures, biological targets, or mechanisms of action for entities with these identifiers.
This lack of public information prevents the fulfillment of the core requirements of this request, which include:
-
Data Presentation: Without experimental data, no quantitative comparisons of performance can be summarized in tabular form.
-
Experimental Protocols: No cited experiments exist from which to detail methodologies.
-
Visualization of Pathways and Workflows: The absence of information on the biological context and experimental evaluation of these compounds precludes the generation of meaningful signaling pathway diagrams, experimental workflows, or logical relationship models.
For a comparative analysis to be conducted, foundational information is required, including but not limited to:
-
The chemical structures of this compound and UNC8473.
-
Their intended biological target(s) and mechanism(s) of action.
-
Published research articles or patents detailing their synthesis, characterization, and biological evaluation.
-
Experimental data from biochemical, cellular, or in vivo assays.
It is possible that this compound and UNC8473 are internal development codes for compounds that have not yet been disclosed in peer-reviewed publications or public forums. Researchers, scientists, and drug development professionals seeking information on these specific compounds are encouraged to consult internal documentation or contact the originating institution, likely the University of North Carolina (UNC) at Chapel Hill, given the "UNC" prefix, for any available data.
Without access to primary data sources for this compound and UNC8473, a comparison guide that meets the stipulated requirements of objectivity and data-supported claims cannot be responsibly generated. Should information on these compounds become publicly available, a thorough comparative analysis could be performed.
Understanding UNC7145: A Crucial Tool for Research, Not a Therapeutic Agent
Researchers, scientists, and drug development professionals should be aware that UNC7145 is not a therapeutic agent and, therefore, is not investigated for synergistic effects in combination therapies . Instead, this compound serves a critical role in research as an inactive negative control for the chemical probe UNC6934 .
Recent findings have identified this compound as a structurally similar but inactive derivative of UNC6934.[1][2][3][4][5] UNC6934 is a potent and selective chemical probe developed by a collaboration between the Structural Genomics Consortium (SGC) and the Center for Integrative Chemical Biology and Drug Discovery (CICBDD) at the University of North Carolina.[3] It functions as an antagonist of the NSD2-PWWP1 protein-protein interaction.[3]
Due to its designed inactivity, this compound is used in experiments to ensure that the observed biological effects of UNC6934 are specifically due to its intended mechanism of action and not a result of off-target effects or the compound's general chemical structure.[1][2][3][4][5]
The Role of the Active Probe: UNC6934
To provide context, UNC6934 targets the NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a histone methyltransferase.[4][5] NSD2 is implicated in various diseases, including certain types of cancer. By inhibiting the interaction between the PWWP domain of NSD2 and histone H3K36me2, UNC6934 disrupts NSD2's function and localization within the cell.[3][4][5] The study of UNC6934 and its effects on cellular pathways provides valuable insights into the biological role of NSD2 and its potential as a therapeutic target.
Experimental Workflow: The Use of a Negative Control
In a typical experimental setup investigating the effects of UNC6934, researchers would treat one set of cells or model organisms with the active probe (UNC6934) and a parallel set with the inactive control (this compound). By comparing the outcomes between the two groups, any differences can be confidently attributed to the specific activity of UNC6934.
Caption: Experimental workflow using an active probe and a negative control.
Signaling Pathway Context: NSD2 and its Interactions
The active probe UNC6934 is designed to interfere with the NSD2 signaling pathway. This pathway is crucial for chromatin regulation and gene expression. The diagram below illustrates the intended point of intervention for a probe like UNC6934, for which this compound serves as a control.
Caption: Simplified diagram of NSD2 interaction with chromatin and the role of UNC6934.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Validating UNC7145 Anticancer Activity in Patient-Derived Xenografts: A Comparative Guide
Disclaimer: Publicly available information on a specific anticancer compound designated "UNC7145" is not available at the time of this writing. This guide therefore serves as a comprehensive template for researchers, scientists, and drug development professionals to validate the anticancer activity of a novel investigational compound, such as one from a UNC research program, in patient-derived xenograft (PDX) models. The data and signaling pathways presented are illustrative.
Data Presentation: Comparative Efficacy in PDX Models
This section summarizes the typical quantitative data generated from in vivo efficacy studies in PDX models. The tables below compare the hypothetical anti-tumor activity of a novel UNC compound against a standard-of-care agent in a panel of PDX models representing a specific cancer type.
Table 1: Anti-tumor Efficacy of Novel UNC Compound vs. Standard of Care in Colon Cancer PDX Models
| PDX Model ID | Histology | Key Mutations | Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) at Day 21 | Tumor Growth Inhibition (TGI) (%) |
| CRX-021 | Adenocarcinoma | KRAS G12V, TP53 R175H | Vehicle | 10 mL/kg, p.o., QD | +150 | 0 |
| Novel UNC Compound | 50 mg/kg, p.o., QD | -20 | 120 | |||
| Standard of Care | 25 mg/kg, i.p., QW | +50 | 67 | |||
| CRX-045 | Mucinous Adenocarcinoma | BRAF V600E, PIK3CA E545K | Vehicle | 10 mL/kg, p.o., QD | +180 | 0 |
| Novel UNC Compound | 50 mg/kg, p.o., QD | +30 | 83 | |||
| Standard of Care | 25 mg/kg, i.p., QW | +90 | 50 |
Table 2: Biomarker Analysis of Response to Novel UNC Compound in PDX Tumors
| PDX Model ID | Treatment Group | Change in Ki67 (% positive cells) | Change in Cleaved Caspase-3 (% positive cells) | Modulation of Target Pathway (e.g., p-ERK levels) |
| CRX-021 | Novel UNC Compound | -75% | +50% | -90% |
| Standard of Care | -40% | +25% | -10% | |
| CRX-045 | Novel UNC Compound | -60% | +40% | -85% |
| Standard of Care | -30% | +20% | -5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for key experiments in validating anticancer activity in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following IRB-approved protocols.
-
Implantation: A small fragment (approximately 3x3x3 mm) of the patient's tumor is subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).[1][2]
-
Expansion: Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, it is harvested and serially passaged into new cohorts of mice for expansion (P1, P2, etc.).[2] Early passage xenografts (typically P2-P5) are used for efficacy studies to maintain the biological and genetic characteristics of the original patient tumor.
-
Tumor Banking: At each passage, portions of the tumor are cryopreserved for future use and formalin-fixed for histological and molecular characterization.
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in a passage reach a volume of 100-200 mm³, mice are randomized into treatment and control groups (typically n=8-10 mice per group).[2]
-
Drug Administration: The investigational compound and standard-of-care drug are administered according to their specific dosing schedules (e.g., daily oral gavage, weekly intraperitoneal injection). The vehicle used to formulate the drugs is administered to the control group.
-
Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Treatment efficacy is assessed by comparing the change in tumor volume in the treated groups to the vehicle control group. Key metrics include percent tumor growth inhibition (%TGI) and objective responses (e.g., partial response, complete response).
Pharmacodynamic (PD) and Biomarker Analysis
-
Sample Collection: At the end of the study, or at specified time points, tumors are harvested from a subset of mice in each group.
-
Immunohistochemistry (IHC): Tumor sections are stained for biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatment.
-
Western Blotting/Mass Spectrometry: Tumor lysates are analyzed to measure the levels of the drug target and downstream signaling proteins to confirm target engagement and pathway modulation.
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway that a novel UNC compound might target and the general workflow for validating its anticancer activity in PDX models.
Caption: Hypothetical signaling pathway targeted by a novel UNC compound.
Caption: Experimental workflow for validating anticancer activity in PDX models.
References
A Head-to-Head Comparison of UNC7145 and Reversine: A Comprehensive Guide for Researchers
In the landscape of chemical biology and drug discovery, small molecule inhibitors are invaluable tools for dissecting cellular processes and developing novel therapeutic strategies. This guide provides a detailed comparison of two kinase inhibitors, UNC7145 and reversine, aimed at researchers, scientists, and drug development professionals. Due to the limited publicly available information on this compound, this guide will primarily focus on the well-characterized compound reversine, with the understanding that information on this compound will be incorporated as it becomes available.
Overview and Mechanism of Action
Reversine is a 2,6-disubstituted purine analog that has garnered significant attention for its dual activities: inducing dedifferentiation of lineage-committed cells and exhibiting anti-cancer properties.[1] It functions primarily as an ATP-competitive inhibitor of several key kinases involved in cell cycle regulation and mitosis.[2]
This compound : Currently, there is no publicly available information regarding the chemical structure, mechanism of action, or biological targets of this compound.
Target Profile and Potency
The efficacy and potential applications of a kinase inhibitor are largely determined by its target profile and potency.
Reversine: A Multi-Kinase Inhibitor
Reversine has been demonstrated to inhibit a panel of kinases, with its most prominent activity against the Aurora kinases.[2][3] It also targets other kinases involved in cell cycle control and signaling.
| Target Kinase | IC50 (nM) | Reference(s) |
| Aurora A | 150 - 400 | [3][4] |
| Aurora B | 500 | [2][4] |
| Aurora C | 400 | [2][4] |
| Monopolar Spindle 1 (MPS1) | Potent Inhibitor | [5][6] |
| MEK1 | >1500 | [7] |
| A3 Adenosine Receptor (Ki) | 660 | [1][5] |
Table 1: Inhibitory Profile of Reversine. IC50 values represent the concentration of reversine required to inhibit 50% of the kinase activity in vitro. Ki is the inhibition constant for the A3 adenosine receptor.
Cellular Effects and Signaling Pathways
The molecular actions of a kinase inhibitor translate into distinct cellular phenotypes and modulation of signaling cascades.
Cellular Effects of Reversine
-
Cell Cycle Arrest: Reversine treatment leads to a G2/M phase arrest in the cell cycle, a direct consequence of Aurora kinase inhibition which is crucial for mitotic progression.[3]
-
Apoptosis: By disrupting mitotic checkpoints and inducing cellular stress, reversine can trigger programmed cell death in various cancer cell lines.[6][8]
-
Dedifferentiation: A unique characteristic of reversine is its ability to induce dedifferentiation of committed cell lines, such as myoblasts, into multipotent progenitor cells.[7]
-
Autophagy: Reversine has been shown to induce autophagy in certain cancer cells.[6]
Signaling Pathways Modulated by Reversine
Reversine's impact on multiple kinases leads to the modulation of several key signaling pathways:
-
Aurora Kinase Signaling: As a direct inhibitor, reversine blocks the phosphorylation of downstream targets of Aurora kinases, disrupting spindle formation and cytokinesis.[2]
-
JAK/STAT Pathway: Reversine has been shown to suppress the IL-4 and IL-13-mediated JAK-STAT6 signaling pathway.[9]
-
PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling pathway has been observed in cells treated with reversine, impacting cell survival and proliferation.[6]
-
Fas/DR5 Signaling: Reversine can upregulate the expression of Fas and Death Receptor 5 (DR5), sensitizing cells to apoptosis.[8]
Caption: Signaling pathways modulated by Reversine.
Experimental Protocols
To facilitate the experimental evaluation of kinase inhibitors like reversine, detailed protocols for key assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test inhibitor (e.g., reversine) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired concentrations.
-
Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Reaction Initiation: Start the reaction by adding 10 µL of 2X ATP solution. The final ATP concentration should be at the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Add 25 µL of the luminescent assay reagent (e.g., ADP-Glo™ Reagent) to stop the reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., reversine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the diluted inhibitor or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Conclusion
Reversine is a versatile and potent multi-kinase inhibitor with well-documented effects on cell cycle, apoptosis, and differentiation. Its ability to target key regulators of mitosis, such as Aurora kinases and MPS1, makes it a valuable tool for cancer research. Furthermore, its unique capacity to induce cellular dedifferentiation opens avenues for regenerative medicine research.
While a direct comparison with this compound is not currently possible due to the absence of public data, the comprehensive information provided for reversine serves as a strong foundation for researchers interested in utilizing this compound. As information on novel inhibitors like this compound becomes available, comparative studies will be crucial to delineate their respective advantages and potential applications. Researchers are encouraged to perform their own comprehensive kinase profiling to fully characterize the activity and specificity of any inhibitor used in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. biotin-hydrazide.com [biotin-hydrazide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversine enhances skin barrier functions by suppressing the IL-4- and IL-13-mediated STAT6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chemical Compounds
The responsible disposal of chemical compounds is a critical component of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of laboratory chemicals, using "UNC7145" as a placeholder for a typical research compound. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize the environmental impact of your research.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. The SDS provides critical information regarding hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling chemical waste. This includes:
-
Safety Goggles or Face Shield
-
Chemical-Resistant Gloves
-
Lab Coat
Spill Management:
In the event of a spill, immediately alert personnel in the area. Absorb the spill with an inert material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb flammable solvents. The absorbent material contaminated with the chemical must be disposed of as hazardous waste. For large spills or spills of highly toxic materials, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of chemical waste.
-
Waste Identification and Classification : All chemical waste must be properly identified. Based on its properties, it should be classified according to hazard categories such as flammable, corrosive, reactive, or toxic. This information is typically found in the SDS.
-
Waste Segregation : Never mix incompatible waste streams. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. Segregate waste into the following categories at a minimum:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Aqueous Acidic Waste
-
Aqueous Basic Waste
-
Solid Chemical Waste
-
-
Container Selection and Labeling :
-
Use only chemically compatible containers for waste collection. For example, do not store corrosive waste in metal containers.[1][2] It is often recommended to use the original chemical container for its own waste if it is in good condition.[3]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the associated hazards (e.g., flammable, corrosive).[1][4]
-
-
Waste Accumulation :
-
Keep waste containers securely closed except when adding waste.[1][2]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1]
-
-
Requesting Waste Pickup :
Disposal of Contaminated Materials
-
Sharps : Chemically contaminated sharps (e.g., needles, scalpels) must be placed in a designated, puncture-resistant sharps container.[3] Once the container is 2/3 full, it should be sealed and submitted for pickup by EHS.[3]
-
Empty Containers : Glass containers that held hazardous chemicals should be triple-rinsed with a suitable solvent.[2][3][5] The rinsate must be collected and disposed of as hazardous chemical waste.[2][3] After rinsing, the labels on the container should be defaced, and the container can then be disposed of in a designated glass waste box.[3][5] Containers that held acutely toxic substances (P-listed waste) must be disposed of as hazardous waste even after rinsing.[3]
-
Contaminated Labware : Disposable labware (e.g., pipette tips, gloves) that is contaminated with hazardous chemicals should be collected in a designated solid waste container and disposed of as hazardous chemical waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [1] |
| Timeframe for Removal of Full/Dated Container | Within 3 days | [1] |
| Sharps Container Fill Level for Disposal | 2/3 full | [3] |
| Minimum pH for Sewer Discharge | 5.5 | [2] |
| Maximum pH for Sewer Discharge | 9.0 | [2] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making processes and workflows involved in managing chemical waste in a laboratory setting.
Caption: Chemical Waste Disposal Workflow.
Caption: Disposal of Contaminated Materials.
References
- 1. Hazardous Waste - Environmental Health & Safety [ehs.unca.edu]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Waste Management Guidelines | UCI Health Safety [safety.health.uci.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling UNC7145
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of UNC7145, a compound utilized in laboratory research. It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Immediate Safety and Handling
This compound is an inactive derivative of UNC6934 and is used as a negative control in research settings.[1][2] While its toxicological properties have not been fully investigated, it should be handled as a potentially hazardous substance.[3] Adherence to the following safety protocols is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound has been identified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate PPE must be worn at all times when handling this compound.
| Hazard Class | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | d | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Irritation (Category 2A) | d | Appropriate safety glasses or chemical splash goggles. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | d | Handle in a chemical fume hood to prevent inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling Procedures:
-
Engineering Controls: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a well-ventilated chemical fume hood.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[2]
-
Solution Preparation: this compound is supplied as a solid and is soluble in acetonitrile and DMSO.[2] When preparing stock solutions, the solvent of choice should be purged with an inert gas.[2]
Storage Requirements:
-
Temperature: Store in a tightly sealed container at -20°C for long-term stability.[2][3]
-
Incompatibilities: Avoid strong oxidizing agents.[3]
-
General: Store in a dry, well-ventilated area away from heat and direct light.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Waste Characterization:
-
Due to its irritant properties, this compound waste should be considered hazardous.
Disposal Procedures:
-
Solid Waste:
-
Collect waste this compound solid and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect waste solutions of this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[1]
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, lab coats, and other PPE as hazardous waste.
-
-
Waste Pickup:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
Experimental Protocol: this compound as a Negative Control
This compound serves as a negative control for UNC6934, an antagonist of the NSD2-PWWP1 interaction with H3K36me2 nucleosomes.[1][4] A typical experimental workflow involves comparing the cellular effects of UNC6934 to those of this compound to ensure that the observed effects are due to the specific inhibition of the NSD2-PWWP1 interaction.
Representative Experimental Workflow: Investigating NSD2 Localization
Caption: A representative experimental workflow using this compound as a negative control.
Signaling Pathway Context: UNC6934 Mechanism of Action
This compound is designed to be inactive, while its counterpart, UNC6934, actively perturbs a specific cellular pathway. Understanding this pathway provides the rationale for using this compound as a negative control. UNC6934 targets the PWWP1 domain of NSD2, a histone methyltransferase. This prevents NSD2 from binding to histone H3 dimethylated at lysine 36 (H3K36me2), a mark associated with active gene transcription.[4][5][6] This disruption leads to the altered subcellular localization of NSD2.[4][6]
Caption: The mechanism of action of UNC6934 and the role of this compound as a negative control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
